molecular formula C24H35Cl3FN3O B605585 ARN5187 trihydrochloride

ARN5187 trihydrochloride

Katalognummer: B605585
Molekulargewicht: 506.9 g/mol
InChI-Schlüssel: DCJGIMILIULIAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ARN5187 is a novel dual inhibitor of REV-ERBβ and autophagy with potential anticancer activity. ARN5187 showed improved cytotoxicity against BT-474 breast cancer cells compared to chloroquine, a clinically relevant autophagy inhibitor. Dual inhibition of REV-ERBβ and autophagy is an effective strategy for eliciting cytotoxicity in cancer cells. REV-ERBα and REV-ERBβ nuclear receptors regulate several physiological processes, including circadian rhythm and metabolism. the REV-ERBα gene is co-overexpressed with ERBB2 in breast cancer cell lines.

Eigenschaften

IUPAC Name

4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN3O.3ClH/c1-27-12-14-28(15-13-27)18-20-16-19(8-9-23(20)29)17-26-24(10-4-5-11-24)21-6-2-3-7-22(21)25;;;/h2-3,6-9,16,26,29H,4-5,10-15,17-18H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJGIMILIULIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)CNC3(CCCC3)C4=CC=CC=C4F)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35Cl3FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ARN5187 Trihydrochloride: A Dual Inhibitor of REV-ERBβ and Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ARN5187 trihydrochloride is a novel small molecule that exhibits a unique dual inhibitory function, targeting both the nuclear receptor REV-ERBβ and the cellular process of autophagy. This compound acts as a potent antagonist of REV-ERBβ, a key regulator of circadian rhythm and metabolism, while also functioning as a lysosomotropic agent that disrupts lysosomal function and blocks autophagic flux at a late stage.[1][2][3] This dual mechanism of action leads to enhanced cytotoxicity in cancer cells compared to agents that inhibit autophagy alone, presenting a promising therapeutic strategy for various malignancies.[4][5] This technical guide provides a comprehensive overview of the core inhibitory functions of ARN5187, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Introduction

The nuclear receptors REV-ERBα and REV-ERBβ are critical components of the mammalian circadian clock, acting as transcriptional repressors of key clock genes, including BMAL1.[6] Beyond its role in chronobiology, REV-ERBβ has been implicated in the regulation of metabolic pathways and has emerged as a potential therapeutic target in oncology.[4][6] Autophagy is a catabolic process responsible for the degradation of cellular components within lysosomes, playing a dual role in both tumor suppression and promotion depending on the context. In established tumors, autophagy is often co-opted as a survival mechanism, making its inhibition a viable anticancer strategy.[7]

This compound was identified as a compound that uniquely combines the inhibition of both REV-ERBβ and autophagy.[4][7] Its ability to simultaneously disrupt two distinct cellular processes that cancer cells rely on for survival underlies its potent cytotoxic effects.

Dual Inhibitory Function of this compound

Inhibition of REV-ERBβ-mediated Transcriptional Repression

ARN5187 acts as an antagonist of REV-ERBβ.[1] By binding to the receptor, it relieves the REV-ERBβ-mediated transcriptional repression of its target genes. This leads to an increase in the expression of genes such as BMAL1, PER1, and PEPCK.[2][3] The antagonistic activity of ARN5187 on REV-ERBβ has been demonstrated to be independent of its effects on lysosomes.[2][3]

The signaling pathway of REV-ERBβ-mediated transcriptional repression and its inhibition by ARN5187 is illustrated in the following diagram:

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1 BMAL1/CLOCK Heterodimer RevRE RevRE (REV-ERB Response Element) BMAL1->RevRE Binds to E-box TargetGenes Target Gene Transcription (e.g., BMAL1) RevRE->TargetGenes Drives Expression REVERB REV-ERBβ REVERB->RevRE Binds to RevRE CoR Co-repressor Complex (e.g., NCoR/HDAC3) REVERB->CoR Recruits ARN5187 ARN5187 ARN5187->REVERB Antagonizes CoR->TargetGenes Represses Transcription ARN5187_cyto ARN5187 Cytoplasmic_Components Cytoplasmic Components (e.g., damaged organelles, proteins) Phagophore Phagophore Cytoplasmic_Components->Phagophore Sequestration Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Lysosome->Autolysosome Inhibits Fusion Degradation Degradation & Recycling Autolysosome->Degradation ARN5187 ARN5187 ARN5187->Lysosome Accumulates in LC3I LC3-I LC3II LC3-II LC3I->LC3II Lipidation LC3II->Autophagosome Incorporation Start Seed HEK-293 Cells Transfect Co-transfect with REV-ERBβ, RevRE-Luc, & Control Plasmids Start->Transfect Incubate1 Incubate 24h Transfect->Incubate1 Treat Treat with ARN5187 or Vehicle Incubate1->Treat Incubate2 Incubate 24h Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Measure Measure Dual Luciferase Activity Lyse->Measure Analyze Normalize Firefly to Renilla & Analyze Data Measure->Analyze

References

ARN5187 Trihydrochloride: A Technical Guide to its Lysosomotropic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN5187 trihydrochloride is a synthetic small molecule that has garnered significant interest in the scientific community for its dual-modal activity as an inhibitor of both REV-ERBβ and the cellular process of autophagy.[1][2] A key aspect of its mechanism of action is its lysosomotropic nature, which plays a crucial role in its cellular effects. This technical guide provides an in-depth overview of the lysosomotropic properties of ARN5187, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying cellular pathways.

Core Concepts: Lysosomotropism

Lysosomotropic compounds are weak bases that can freely permeate cellular membranes in their neutral state. Upon entering the acidic environment of lysosomes (pH 4.5-5.0), these compounds become protonated. This ionization traps them within the lysosome, leading to their accumulation at concentrations significantly higher than in the cytoplasm. This accumulation can disrupt lysosomal function through various mechanisms, including increasing the internal pH and inducing lysosomal membrane permeabilization (LMP).

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological activity of this compound.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeEC50 (µM)IC50 (µM)Citation
BT-474Breast Cancer23.530.14[1][2]
HEP-G2Liver Cancer14.4-[1]
LNCaPProstate Cancer29.8-[1]
HMECNormal Breast Cells->100[2]

Table 2: REV-ERBβ Reporter Activity of this compound

Cell LineAssayEC50 (µM)Citation
HEK-293RevRE Reporter15.0[1]

Mechanism of Lysosomotropic Activity

The lysosomotropic activity of ARN5187 is fundamental to its cellular effects. By accumulating in lysosomes, it disrupts their normal function, leading to a late-stage blockade of autophagy and contributing to its cytotoxic effects in cancer cells.

Signaling Pathway of ARN5187-Induced Lysosomal Dysfunction and Autophagy Blockade

ARN5187_Lysosome_Pathway cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic pH) ARN5187_ext ARN5187 (extracellular) ARN5187_int ARN5187 (cytoplasm) ARN5187_ext->ARN5187_int Passive Diffusion Membrane ARN5187_lyso ARN5187-H+ (protonated) ARN5187_int->ARN5187_lyso Sequestration & Protonation LMP Lysosomal Membrane Permeabilization (LMP) ARN5187_lyso->LMP Membrane Destabilization pH_increase Increased Lysosomal pH ARN5187_lyso->pH_increase Disruption of Proton Gradient Autophagy_block Late-Stage Autophagy Block LMP->Autophagy_block Inhibition pH_increase->Autophagy_block Inhibition Autophagosome Autophagosome Autolysosome_formation Autolysosome Formation Autophagosome->Autolysosome_formation Fusion Autolysosome_formation->Autophagy_block Cytotoxicity Apoptotic Induction Autophagy_block->Cytotoxicity Contributes to

Caption: ARN5187's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the lysosomotropic activity of ARN5187.

Assessment of Lysosomal pH

A common method to assess changes in lysosomal pH is through the use of fluorescent probes like Acridine Orange.

Acridine Orange Staining Protocol:

  • Cell Culture: Plate cells (e.g., BT-474) on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with this compound at various concentrations (e.g., 10, 25, 50 µM) for a specified duration (e.g., 2, 8, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for lysosomal pH alkalinization (e.g., Chloroquine or Bafilomycin A1).

  • Staining: Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS). Add pre-warmed medium containing Acridine Orange (1-5 µg/mL) and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Remove the Acridine Orange-containing medium and wash the cells twice with PBS.

  • Imaging: Mount the coverslips on glass slides with a drop of PBS. Immediately visualize the cells using a fluorescence microscope.

    • Excitation/Emission: Use a filter set appropriate for detecting both green (monomeric Acridine Orange in the cytoplasm and nucleus, ~500/526 nm) and red (aggregated Acridine Orange in acidic lysosomes, ~460/650 nm) fluorescence.

  • Quantification: Capture images and quantify the red and green fluorescence intensity per cell using image analysis software (e.g., ImageJ). A decrease in the red/green fluorescence intensity ratio indicates an increase in lysosomal pH.

Assessment of Lysosomal Membrane Permeabilization (LMP)

The galectin puncta assay is a sensitive method to detect LMP.

Galectin-3 Puncta Formation Assay Protocol:

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate.

  • Drug Treatment: Treat cells with this compound as described above. Include a positive control for LMP induction (e.g., L-leucyl-L-leucine methyl ester, LLOMe).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

    • Incubate with a primary antibody against Galectin-3 overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • (Optional) Co-stain with a lysosomal marker like LAMP1 to confirm the localization of galectin puncta to lysosomes.

  • Imaging and Analysis:

    • Mount the coverslips and visualize using a fluorescence microscope.

    • Acquire images and count the number of Galectin-3 puncta per cell. An increase in the number of puncta indicates LMP.

Experimental Workflow for Characterizing Lysosomotropic Activity

Lysosomotropic_Activity_Workflow Start Start: Characterize Lysosomotropic Activity Cell_Culture 1. Cell Culture (e.g., BT-474) Start->Cell_Culture Drug_Treatment 2. Treat with ARN5187 (Varying concentrations and times) Cell_Culture->Drug_Treatment pH_Assay 3a. Lysosomal pH Assay (Acridine Orange Staining) Drug_Treatment->pH_Assay LMP_Assay 3b. LMP Assay (Galectin-3 Puncta) Drug_Treatment->LMP_Assay Microscopy_pH 4a. Fluorescence Microscopy (Red/Green Fluorescence) pH_Assay->Microscopy_pH Microscopy_LMP 4b. Fluorescence Microscopy (Galectin-3 Puncta) LMP_Assay->Microscopy_LMP Quant_pH 5a. Quantify Red/Green Fluorescence Ratio Microscopy_pH->Quant_pH Quant_LMP 5b. Quantify Galectin-3 Puncta per Cell Microscopy_LMP->Quant_LMP Data_Analysis 6. Data Analysis and Interpretation Quant_pH->Data_Analysis Quant_LMP->Data_Analysis Conclusion Conclusion: Assess Lysosomotropic Potential of ARN5187 Data_Analysis->Conclusion

Caption: Workflow for assessing lysosomotropic activity.

Conclusion

This compound exhibits significant lysosomotropic activity, which is integral to its dual inhibition of REV-ERBβ and autophagy, and its resulting cytotoxicity in cancer cells. The accumulation of ARN5187 within lysosomes disrupts their acidic environment and compromises their membrane integrity. The experimental protocols detailed in this guide provide a framework for the continued investigation of ARN5187 and other lysosomotropic agents. Further research to precisely quantify the effects of ARN5187 on lysosomal pH and the extent of LMP will provide a more complete understanding of its mechanism of action and inform its potential therapeutic applications.

References

An In-depth Technical Guide on the ARN5187 Trihydrochloride-Induced Apoptosis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN5187 trihydrochloride is a novel small molecule that has garnered significant interest within the scientific community for its potent cytotoxic effects against various cancer cell lines. This technical guide delineates the core molecular mechanisms underlying ARN5187-induced apoptosis. ARN5187 functions as a dual inhibitor, targeting both the nuclear receptor REV-ERBβ and the cellular process of autophagy. Its character as a lysosomotropic agent is central to its mechanism, initiating a cascade of events that culminate in programmed cell death. This document provides a comprehensive overview of the signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for studying its apoptotic effects.

Introduction

This compound is a synthetic ligand that antagonizes REV-ERBβ, a nuclear receptor involved in regulating circadian rhythm, metabolism, and inflammation. Beyond its impact on REV-ERBβ, ARN5187 also functions as a lysosomotropic agent, accumulating within lysosomes and disrupting their function, thereby inhibiting autophagy. The dual inhibition of these two critical cellular processes appears to be the cornerstone of its potent anti-cancer activity, leading to the induction of apoptosis. Understanding the intricate details of this induced apoptosis pathway is crucial for the further development of ARN5187 as a potential therapeutic agent.

Mechanism of Action: Dual Inhibition of REV-ERBβ and Autophagy

The primary mechanism of action of this compound is its ability to simultaneously inhibit REV-ERBβ and autophagy.

  • REV-ERBβ Antagonism: ARN5187 binds to the ligand-binding domain of REV-ERBβ, inhibiting its transcriptional repressor activity. REV-ERBβ has been implicated in promoting cell survival, particularly under conditions of cellular stress where autophagy is inhibited. By antagonizing REV-ERBβ, ARN5187 removes this pro-survival signal.

  • Autophagy Inhibition: As a lysosomotropic agent, ARN5187, being a weak base, becomes protonated and trapped within the acidic environment of lysosomes. This accumulation leads to lysosomal dysfunction and the inhibition of autophagic flux. Autophagy is a critical cellular recycling process that cancer cells often exploit to survive under metabolic stress.

The concurrent blockade of a key survival protein (REV-ERBβ) and a crucial survival process (autophagy) creates a synthetic lethal scenario, pushing the cancer cell towards apoptosis.

The ARN5187-Induced Apoptosis Pathway

The induction of apoptosis by this compound is initiated by its lysosomotropic properties, leading to lysosomal membrane permeabilization (LMP).

Lysosomal Membrane Permeabilization (LMP)

The accumulation of ARN5187 within lysosomes disrupts the integrity of the lysosomal membrane. This permeabilization allows for the release of lysosomal hydrolases, such as cathepsins, into the cytoplasm.

Activation of the Intrinsic Apoptosis Pathway

The released cathepsins can trigger the intrinsic, or mitochondrial, pathway of apoptosis. This is likely mediated through the cleavage of Bid, a pro-apoptotic member of the Bcl-2 family, into its truncated form, tBid.

  • Bcl-2 Family Proteins: tBid translocates to the mitochondria and activates the pro-apoptotic effector proteins Bax and Bak. This leads to a shift in the balance between pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) members of the Bcl-2 family, favoring apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores. This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

Caspase Activation Cascade

The release of cytochrome c into the cytosol is a critical step in the activation of the caspase cascade.

  • Apoptosome Formation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.

  • Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

dot graph TD; A[this compound] --> B{Lysosome}; B --> C[Lysosomal Membrane Permeabilization]; C --> D{Release of Cathepsins}; D --> E[Bid Cleavage to tBid]; E --> F{Mitochondrion}; F --> G[Bax/Bak Activation]; G --> H[Mitochondrial Outer Membrane Permeabilization]; H --> I{Release of Cytochrome c}; I --> J[Apoptosome Formation]; J --> K[Caspase-9 Activation]; K --> L[Caspase-3/7 Activation]; L --> M[Apoptosis]; subgraph "Bcl-2 Family Regulation"; N[Bcl-2, Bcl-xL] --| G; E --| N; end A[this compound] --|> O{REV-ERBβ}; O --| P[Pro-survival Signaling]; P --| M; A[this compound] --|> Q{Autophagy}; Q --| R[Cell Survival]; R --| M;

end

ARN5187-induced apoptosis signaling pathway.

Quantitative Data

The efficacy of this compound has been evaluated in various cancer cell lines. The following table summarizes key quantitative data.

Parameter Cell Line Value Reference
EC50 (REV-ERBβ Antagonism) HEK-293 (reporter assay)15 ± 3.2 µM[1]
Cytotoxicity (IC50) BT-474 (Breast Cancer)More potent than chloroquine[1]
Cytotoxicity (IC50) Various Cancer Cell LinesData not yet publicly available

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate ARN5187-induced apoptosis.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of ARN5187 on cancer cells and calculate the IC50 value.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Seed Cells in 96-well Plate"]; B [label="Treat with ARN5187"]; C [label="Add MTT Solution"]; D [label="Incubate for 4 hours"]; E [label="Dissolve Formazan with DMSO"]; F [label="Measure Absorbance at 570 nm"]; G [label="Calculate Cell Viability and IC50"]; A -> B -> C -> D -> E -> F -> G; }

Workflow for MTT Cell Viability Assay.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect changes in the expression and cleavage of apoptosis-related proteins (e.g., caspases, Bcl-2 family members) following ARN5187 treatment.

Protocol:

  • Treat cells with ARN5187 at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Cell Treatment with ARN5187"]; B [label="Cell Lysis and Protein Quantification"]; C [label="SDS-PAGE"]; D [label="Protein Transfer to PVDF Membrane"]; E [label="Blocking"]; F [label="Primary Antibody Incubation"]; G [label="Secondary Antibody Incubation"]; H [label="ECL Detection"]; A -> B -> C -> D -> E -> F -> G -> H; }

Workflow for Western Blot Analysis.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after ARN5187 treatment.

Protocol:

  • Treat cells with ARN5187 for the desired time.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Cell Treatment with ARN5187"]; B [label="Harvest and Wash Cells"]; C [label="Resuspend in Annexin V Binding Buffer"]; D [label="Stain with Annexin V-FITC and PI"]; E [label="Incubate in the Dark"]; F [label="Flow Cytometry Analysis"]; A -> B -> C -> D -> E -> F; }

Workflow for Flow Cytometry Apoptosis Assay.

Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)

Objective: To assess the integrity of the lysosomal membrane after ARN5187 treatment.

Protocol:

  • Culture cells on glass coverslips.

  • Treat the cells with ARN5187 for the desired time.

  • Stain the cells with 5 µg/mL Acridine Orange (AO) in complete medium for 15 minutes at 37°C.

  • Wash the cells with PBS.

  • Observe the cells under a fluorescence microscope.

  • Intact lysosomes will fluoresce bright red, while diffuse green fluorescence in the cytoplasm and nucleus indicates LMP.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Cell Culture and Treatment with ARN5187"]; B [label="Stain with Acridine Orange"]; C [label="Wash with PBS"]; D [label="Fluorescence Microscopy"]; E [label="Analyze Lysosomal Integrity"]; A -> B -> C -> D -> E; }

Workflow for LMP Assay.

Conclusion

This compound represents a promising anti-cancer agent with a unique dual mechanism of action. By simultaneously antagonizing the pro-survival nuclear receptor REV-ERBβ and inhibiting the critical cellular survival process of autophagy, ARN5187 effectively induces apoptosis in cancer cells. The initiation of this apoptotic cascade through lysosomal membrane permeabilization highlights the lysosome as a key player in its cytotoxic effects. Further research is warranted to fully elucidate the downstream signaling events and to evaluate the therapeutic potential of ARN5187 in preclinical and clinical settings. The detailed protocols provided in this guide offer a robust framework for researchers to investigate and expand upon our current understanding of this novel compound.

References

The Modulatory Effect of ARN5187 Trihydrochloride on Core Circadian Clock Gene Expression: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARN5187 trihydrochloride, also known as apalutamide, is a potent androgen receptor antagonist. Emerging research has unveiled a novel function of this compound as an antagonist of the nuclear receptor REV-ERBβ, a key component of the mammalian circadian clock. This technical guide provides an in-depth analysis of the effects of ARN5187 on the expression of core circadian clock genes. By relieving the transcriptional repression mediated by REV-ERBβ, ARN5187 has been shown to modulate the expression of essential clock genes, including BMAL1 and PER1. This guide summarizes the available quantitative data, details the experimental protocols for assessing these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to ARN5187 and the Circadian Clock

The circadian clock is an endogenous, self-sustaining oscillator that drives the ~24-hour rhythms observed in most physiological processes. At the molecular level, this clock is governed by a complex network of transcriptional-translational feedback loops involving a set of core clock genes. The primary loop involves the heterodimeric transcription factor complex CLOCK/BMAL1, which activates the transcription of the Period (PER1, PER2, PER3) and Cryptochrome (CRY1, CRY2) genes. The PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription.

A secondary feedback loop involves the nuclear receptors REV-ERB (α and β) and ROR (α, β, γ). CLOCK/BMAL1 drives the expression of REV-ERBα and REV-ERBβ. The REV-ERB proteins, in turn, repress the transcription of BMAL1 by binding to ROR response elements (ROREs) in its promoter. ARN5187 has been identified as an antagonist of REV-ERBβ, thereby interfering with this repressive action and influencing the core clock machinery.[1][2][3]

Quantitative Data on the Effect of ARN5187 on Circadian Gene Expression

ARN5187 has been shown to relieve the transcriptional repression mediated by REV-ERBβ, leading to an increase in the expression of its target genes. The following tables summarize the key quantitative findings from a study by De Mei et al. on the effects of ARN5187 in BT-474 breast cancer cells.

Table 1: Antagonistic Activity of ARN5187 on REV-ERBβ

ParameterValueCell LineAssay
EC5015 ± 3.2 µMHEK-293REV-ERB-responsive luciferase reporter assay

This table quantifies the concentration of ARN5187 required to achieve 50% of its maximal antagonistic effect on REV-ERBβ activity.

Table 2: Effect of ARN5187 on the Expression of Endogenous REV-ERB Target Genes

GeneARN5187 ConcentrationFold Change in Expression (normalized to vehicle)Cell Line
BMAL125 µM~1.8BT-474
BMAL150 µM~2.5BT-474
PER125 µM~1.5BT-474
PER150 µM~2.0BT-474
PEPCK25 µM~1.7BT-474
PEPCK50 µM~2.2BT-474

This table presents the dose-dependent effect of ARN5187 on the mRNA levels of known REV-ERB target genes, including the core clock genes BMAL1 and PER1. Data is represented as the fold increase in expression compared to cells treated with a vehicle control.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of ARN5187 on circadian clock gene expression.

Cell Culture and Synchronization

To study the effects of a compound on the circadian clock, it is crucial to first synchronize the oscillations of the cells in culture.

Protocol: Dexamethasone-Based Cell Synchronization [5][6]

  • Cell Seeding: Plate cells (e.g., U2OS, NIH3T3, or other relevant cell lines) in appropriate culture vessels and grow to near confluency.

  • Synchronization:

    • Prepare a stock solution of dexamethasone (B1670325) in a suitable solvent (e.g., ethanol).

    • Dilute the dexamethasone stock in culture medium to a final concentration of 100 nM.

    • Replace the existing culture medium with the dexamethasone-containing medium.

    • Incubate the cells for 2 hours.

  • Washout:

    • After the 2-hour incubation, remove the dexamethasone-containing medium.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Add fresh, complete culture medium to the cells.

  • Time Course Experiment: The time of the medium change is considered Zeitgeber Time 0 (ZT0). Cells are now synchronized and can be treated with ARN5187 at various time points to assess its effect on circadian gene expression over a time course (e.g., every 4 hours for 48 hours).

RNA Extraction and cDNA Synthesis

Protocol: Total RNA Extraction and Reverse Transcription [7][8][9][10]

  • Cell Lysis: At each time point, wash cells with PBS and lyse them directly in the culture dish using a lysis reagent (e.g., TRIzol or a column-based kit lysis buffer).

  • RNA Isolation:

    • For TRIzol-based methods, add chloroform, centrifuge to separate the phases, and precipitate the RNA from the aqueous phase using isopropanol. Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.

    • For column-based kits, follow the manufacturer's instructions, which typically involve binding the RNA to a silica (B1680970) membrane, washing, and eluting.

  • RNA Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. The A260/A280 ratio should be ~2.0.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

    • The reaction is typically performed in a thermal cycler.

Quantitative Real-Time PCR (qRT-PCR)

Protocol: Analysis of Circadian Gene Expression [11][12][13]

  • Primer Design: Design or obtain validated primers for the core circadian clock genes of interest (BMAL1, CLOCK, PER1, PER2, CRY1, CRY2, REV-ERBα, REV-ERBβ) and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers, and nuclease-free water.

    • Add diluted cDNA to the master mix in a qPCR plate.

  • qPCR Program:

    • Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative expression changes using the ΔΔCt method.

Visualizations: Signaling Pathways and Experimental Workflows

Molecular Mechanism of the Mammalian Circadian Clock

Circadian_Clock cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK CLOCK CLOCK_BMAL1 CLOCK/BMAL1 Complex CLOCK->CLOCK_BMAL1 BMAL1 BMAL1 BMAL1->CLOCK_BMAL1 BMAL1_mRNA BMAL1 mRNA BMAL1->BMAL1_mRNA transcription PER PER PER_CRY PER/CRY Complex PER->PER_CRY PER_mRNA PER mRNA PER->PER_mRNA transcription CRY CRY CRY->PER_CRY CRY_mRNA CRY mRNA CRY->CRY_mRNA transcription REV_ERB REV-ERBβ REV_ERB->BMAL1 - REV_ERB_mRNA REV-ERBβ mRNA REV_ERB->REV_ERB_mRNA transcription ROR ROR ROR->BMAL1 + ROR_mRNA ROR mRNA ROR->ROR_mRNA transcription CLOCK_BMAL1->PER + CLOCK_BMAL1->CRY + CLOCK_BMAL1->REV_ERB + CLOCK_BMAL1->ROR + PER_CRY->CLOCK_BMAL1 - PER_protein PER protein PER_mRNA->PER_protein translation CRY_protein CRY protein CRY_mRNA->CRY_protein translation REV_ERB_protein REV-ERBβ protein REV_ERB_mRNA->REV_ERB_protein translation ROR_protein ROR protein ROR_mRNA->ROR_protein translation BMAL1_protein BMAL1 protein BMAL1_mRNA->BMAL1_protein translation PER_protein->PER nuclear import CRY_protein->CRY nuclear import REV_ERB_protein->REV_ERB nuclear import ROR_protein->ROR nuclear import BMAL1_protein->BMAL1 nuclear import ARN5187 ARN5187 ARN5187->REV_ERB antagonism

Caption: The core molecular circadian clock and the point of intervention by ARN5187.

Experimental Workflow for Assessing the Effect of ARN5187 on Circadian Gene Expression

Experimental_Workflow cluster_cell_culture Cell Culture & Synchronization cluster_treatment Treatment cluster_analysis Molecular Analysis A Seed Cells B Grow to Confluency A->B C Synchronize with Dexamethasone (2h) B->C D Washout & Add Fresh Medium (ZT0) C->D E Treat with ARN5187 or Vehicle Control D->E F Collect Samples at Multiple Time Points E->F G RNA Extraction F->G H cDNA Synthesis G->H I Quantitative RT-PCR (Circadian Gene Panel) H->I J Data Analysis (ΔΔCt) I->J

Caption: Workflow for analyzing ARN5187's effect on circadian gene expression.

Conclusion

The identification of this compound as a REV-ERBβ antagonist opens new avenues for understanding the interplay between androgen receptor signaling, circadian rhythms, and disease. The available data clearly indicate that ARN5187 can de-repress the transcription of core clock genes, including BMAL1 and PER1. This technical guide provides a foundational understanding and practical protocols for researchers to further investigate the chronobiological effects of ARN5187 and similar compounds. Future studies employing genome-wide expression analysis over a full circadian cycle in synchronized cell systems will be crucial to fully elucidate the impact of REV-ERBβ antagonism on the entire circadian transcriptome.

References

Preliminary Studies on ARN-5187 Trihydrochloride in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN-5187 trihydrochloride has emerged as a promising preclinical candidate in oncology, exhibiting a novel dual-mechanism of action. This technical guide provides an in-depth overview of the preliminary studies on ARN-5187, focusing on its effects on cancer cells. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's proposed signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new cancer therapeutics.

Introduction

ARN-5187 is a small molecule that has been identified as a dual inhibitor of the nuclear receptor REV-ERBβ and the cellular process of autophagy.[1][2] This dual inhibitory action represents a novel pharmacological strategy to induce cytotoxicity in cancer cells. Preliminary studies have demonstrated the potential of ARN-5187 to induce apoptosis and inhibit the pro-survival autophagy pathway in various cancer cell lines. This guide will delve into the foundational preclinical data that characterizes the anticancer properties of ARN-5187.

Quantitative Data Summary

The cytotoxic and biological activities of ARN-5187 have been quantified in several cancer cell lines. The following tables summarize the key in vitro data from preliminary studies.

Table 1: In Vitro Cytotoxicity of ARN-5187

Cell LineCancer TypeEC50 (µM)IC50 (µM)Reference
BT-474Breast Cancer23.530.14[1]
HEP-G2Liver Cancer14.4-[1]
LNCaPProstate Cancer29.8-[1]
HMECNormal Breast Epithelial>100>100[1]

Table 2: Effect of ARN-5187 on Gene Expression in BT-474 Cells

GeneFunctionEffect of ARN-5187Reference
BMAL1Circadian rhythmEnhanced expression[1]
PER1Circadian rhythmEnhanced expression[1]
PEPCKGluconeogenesisEnhanced expression[1]

Table 3: Effect of ARN-5187 on Protein Expression in BT-474 Cells

ProteinFunction in Autophagy/ApoptosisEffect of ARN-5187Reference
α-LC3-IIAutophagosome formationIncreased expression[1]
α-p62Autophagy substrateIncreased expression[1]
Cleaved PARPApoptosis markerIncreased expression[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are the protocols for the key experiments cited in the preliminary studies of ARN-5187.

Cell Viability (Cytotoxicity) Assay
  • Objective: To determine the concentration of ARN-5187 that inhibits cancer cell growth.

  • Method:

    • Cancer cell lines (e.g., BT-474, HEP-G2, LNCaP) and a normal cell line (HMEC) were seeded in 96-well plates.

    • Cells were treated with increasing concentrations of ARN-5187 trihydrochloride (typically 0-100 µM) for 48 hours.

    • Cell viability was assessed using a standard colorimetric assay, such as the MTT or SRB assay, which measures the metabolic activity or total protein content of viable cells, respectively.

    • The absorbance was read using a microplate reader.

    • EC50 and IC50 values were calculated from the dose-response curves.

RNA Extraction and Real-Time PCR (RT-PCR)
  • Objective: To quantify the effect of ARN-5187 on the expression of target genes.

  • Method:

    • BT-474 cells were treated with ARN-5187 (e.g., 25 µM and 50 µM) for a specified period.

    • Total RNA was extracted from the cells using a commercial RNA isolation kit.

    • The quality and quantity of the extracted RNA were determined using a spectrophotometer.

    • First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

    • Real-time PCR was performed using gene-specific primers for BMAL1, PER1, and PEPCK, with a housekeeping gene (e.g., GAPDH) as an internal control.

    • The relative gene expression was calculated using the ΔΔCt method.

Western Blot Analysis
  • Objective: To detect and quantify changes in the expression of key proteins involved in autophagy and apoptosis.

  • Method:

    • BT-474 cells were treated with ARN-5187 (e.g., 50 µM) for 24 hours.

    • Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • The total protein concentration in the lysates was determined using a BCA protein assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane was incubated overnight at 4°C with primary antibodies against LC3-II, p62, and cleaved PARP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities were quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The dual inhibitory mechanism of ARN-5187 targets the REV-ERBβ and autophagy signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflow.

ARN5187_Mechanism_of_Action cluster_ARN5187 ARN-5187 cluster_REV_ERB REV-ERBβ Pathway cluster_Autophagy Autophagy Pathway cluster_Apoptosis Apoptosis ARN5187 ARN-5187 REV_ERB REV-ERBβ ARN5187->REV_ERB Inhibits Lysosome Lysosome ARN5187->Lysosome Inhibits Fusion Caspases Caspases ARN5187->Caspases Activates BMAL1 BMAL1 REV_ERB->BMAL1 Represses PER1 PER1 REV_ERB->PER1 Represses PEPCK PEPCK REV_ERB->PEPCK Represses Autophagosome Autophagosome (LC3-II) Autophagosome->Lysosome Fusion Autolysosome Autolysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation p62 p62 p62->Autophagosome Sequestration PARP_cleavage Cleaved PARP Caspases->PARP_cleavage Apoptosis Cell Death PARP_cleavage->Apoptosis

Figure 1: Proposed mechanism of action of ARN-5187.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_Assays Biological Assays cluster_Endpoints Endpoints Cell_Culture Cancer Cell Lines (e.g., BT-474) Treatment ARN-5187 Treatment Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (EC50/IC50) Treatment->Cytotoxicity RTPCR RT-PCR (Gene Expression) Treatment->RTPCR WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Cell_Viability Cell Viability Cytotoxicity->Cell_Viability Gene_Expression BMAL1, PER1, PEPCK RTPCR->Gene_Expression Protein_Expression LC3-II, p62, Cleaved PARP WesternBlot->Protein_Expression

Figure 2: General experimental workflow for in vitro studies.

Discussion

The preliminary data on ARN-5187 trihydrochloride suggest a promising anti-cancer profile. Its ability to dually inhibit REV-ERBβ and autophagy leads to a synthetic lethal-like effect in cancer cells. The inhibition of REV-ERBβ, a transcriptional repressor, leads to the upregulation of genes involved in circadian rhythm and metabolism, which may contribute to the anti-proliferative effects. Simultaneously, the blockade of the autophagy-lysosome fusion process prevents the degradation and recycling of cellular components, leading to the accumulation of autophagosomes and the autophagy substrate p62. This disruption of a key cell survival mechanism, coupled with the induction of apoptosis as evidenced by increased cleaved PARP, results in cancer cell death.

Notably, ARN-5187 exhibits selectivity for cancer cells over normal cells, as indicated by its significantly higher IC50 in HMEC cells. This selectivity is a crucial attribute for any potential therapeutic agent.

Future Directions

While the initial in vitro data are encouraging, further preclinical development is necessary to fully characterize the therapeutic potential of ARN-5187. Key future directions include:

  • In Vivo Efficacy Studies: Evaluation of ARN-5187 in various preclinical cancer models (e.g., xenografts, patient-derived xenografts) is essential to determine its anti-tumor activity, optimal dosing, and pharmacokinetic/pharmacodynamic profile in a living system.

  • Mechanism of Action Elucidation: Further studies are needed to fully unravel the intricate molecular mechanisms underlying the dual inhibitory action of ARN-5187 and its downstream effects on cancer cell signaling networks.

  • Combination Therapy: Investigating the synergistic potential of ARN-5187 with other standard-of-care chemotherapies or targeted agents could lead to more effective treatment strategies.

  • Biomarker Discovery: Identifying predictive biomarkers of response to ARN-5187 will be crucial for patient stratification in future clinical trials.

As of the writing of this guide, there are no publicly available records of in vivo preclinical studies specifically for ARN-5187 trihydrochloride, nor are there any registered clinical trials. The research on this compound is still in its early, preclinical phase.

Conclusion

ARN-5187 trihydrochloride is a novel investigational compound with a unique dual mechanism of action that targets both REV-ERBβ and autophagy. The preliminary in vitro studies have provided a strong rationale for its further development as a potential anti-cancer agent. The data summarized in this technical guide offer a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this promising molecule.

References

discovery and development of ARN5187 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of Apalutamide (B1683753) (ARN-509)

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The initial query referenced ARN5187 trihydrochloride. However, the vast majority of scientific and clinical literature points to Apalutamide, with the developmental code ARN-509, as the compound fitting the broader context of a developed therapeutic. This guide will focus on Apalutamide (ARN-509).

Introduction

Apalutamide (formerly ARN-509) is a next-generation, non-steroidal androgen receptor (AR) antagonist developed for the treatment of prostate cancer.[1] Persistent AR signaling is a key driver of prostate cancer progression, even in castrate-resistant states.[2] Apalutamide was designed as a potent and selective AR inhibitor to overcome the limitations of first-generation antiandrogens.[3][4] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Apalutamide.

Discovery and Preclinical Development

Apalutamide was discovered through a structure-activity relationship-guided medicinal chemistry program aimed at identifying more potent antiandrogens that retain full antagonist activity, particularly in the context of AR overexpression which is common in castration-resistant prostate cancer (CRPC).[4]

Mechanism of Action

Apalutamide is a selective and competitive antagonist of the androgen receptor.[5] It binds directly to the ligand-binding domain of the AR with high affinity.[2][6] This binding prevents AR nuclear translocation, inhibits DNA binding, and impedes AR-mediated gene transcription.[6][7] Unlike first-generation antiandrogens like bicalutamide, Apalutamide shows no significant agonistic activity in the setting of increased AR expression.[3]

Preclinical Efficacy

The preclinical efficacy of Apalutamide was demonstrated in various in vitro and in vivo models.

  • In Vitro Studies: Apalutamide demonstrated potent inhibition of androgen-mediated induction of gene expression, including prostate-specific antigen (PSA), in the LNCaP/AR prostate cancer cell line.[5] It also effectively inhibited the proliferation of these cells.[5]

  • In Vivo Xenograft Models: In castrated male immunodeficient mice harboring LNCaP/AR-luc xenograft tumors, oral administration of Apalutamide led to dose-dependent tumor growth inhibition.[5] Notably, at a dose of 30 mg/kg/day, Apalutamide induced significant tumor regressions.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Apalutamide.

Table 1: Preclinical Activity of Apalutamide
ParameterValueCell Line/ModelReference
AR Binding Affinity (IC₅₀) 16 nMCell-free assay[5]
GABAₐ Receptor Affinity (IC₅₀) 3.0 µMRadioligand binding assay[4][8]
Tumor Growth Inhibition Dose-dependentLNCaP/AR-luc xenograft[5]
Table 2: Pharmacokinetic Properties of Apalutamide
ParameterValueSpeciesReference
Bioavailability High (oral)Mouse, Dog[8]
Systemic Clearance LowMouse, Dog[8]
Plasma Half-life LongMouse, Dog[8]
Table 3: Key Efficacy Endpoints from the SPARTAN Phase 3 Trial (Non-Metastatic Castration-Resistant Prostate Cancer)
EndpointApalutamide (n=806)Placebo (n=401)Hazard Ratio (95% CI)p-valueReference
Median Metastasis-Free Survival 40.5 months16.2 months0.28 (0.23-0.35)<0.001[3]
Median Time to Metastasis 40.5 months16.6 months0.27 (0.22-0.34)<0.001[3]
Median Progression-Free Survival 40.5 months14.7 months0.29 (0.24-0.36)<0.001[3]
Table 4: Key Efficacy Endpoints from the TITAN Phase 3 Trial (Metastatic Castration-Sensitive Prostate Cancer)
EndpointApalutamide + ADT (n=525)Placebo + ADT (n=527)Hazard Ratio (95% CI)p-valueReference
24-Month Overall Survival Rate 82.4%73.5%0.67 (0.51-0.89)0.005[9]
Radiographic Progression-Free Survival Not Reached22.1 months0.48 (0.39-0.60)<0.001[9]

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the development of Apalutamide. These are generalized descriptions based on publicly available information and not exhaustive protocols.

Androgen Receptor Binding Assay

Objective: To determine the binding affinity of Apalutamide to the androgen receptor.

Methodology: A competitive radioligand binding assay is typically used.

  • Preparation: Purified androgen receptor ligand-binding domain or cell lysates containing the AR are prepared.

  • Competition: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the AR preparation in the presence of increasing concentrations of Apalutamide.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated (e.g., by filtration).

  • Detection: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of Apalutamide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

Transcriptional Reporter Assay

Objective: To assess the ability of Apalutamide to inhibit androgen-induced gene transcription.

Methodology: A cell-based reporter gene assay is commonly employed.

  • Cell Culture and Transfection: A suitable cell line (e.g., prostate cancer cells) is cultured and transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

  • Treatment: The transfected cells are treated with an androgen (e.g., R1881) to stimulate transcription, in the presence of varying concentrations of Apalutamide.

  • Incubation: Cells are incubated for a sufficient period to allow for reporter gene expression.

  • Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The inhibitory effect of Apalutamide on androgen-induced reporter activity is quantified.

Mouse Xenograft Model

Objective: To evaluate the in vivo antitumor activity of Apalutamide.

Methodology:

  • Cell Line: A human prostate cancer cell line that expresses the androgen receptor (e.g., LNCaP/AR) is used.

  • Animal Model: Immunocompromised mice (e.g., castrated male nude mice) are used.

  • Tumor Implantation: The prostate cancer cells are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered Apalutamide (typically by oral gavage) or a vehicle control daily.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study continues until tumors in the control group reach a predetermined size or for a specified duration. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[2]

Visualizations

Signaling Pathway

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complexed with AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization Apalutamide Apalutamide (ARN-509) Apalutamide->AR Inhibits Binding Apalutamide->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) Apalutamide->ARE Inhibits DNA Binding AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

Caption: Androgen Receptor Signaling Pathway and Inhibition by Apalutamide.

Clinical Trial Workflow

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Eligibility Eligibility Criteria Met (e.g., nmCRPC, high-risk) Randomize Randomization (2:1) Eligibility->Randomize Apalutamide_Arm Apalutamide + ADT Randomize->Apalutamide_Arm Apalutamide Arm Placebo_Arm Placebo + ADT Randomize->Placebo_Arm Placebo Arm Assessment Regular Assessments (PSA, Imaging) Apalutamide_Arm->Assessment Placebo_Arm->Assessment Primary_Endpoint Primary Endpoint Analysis (e.g., Metastasis-Free Survival) Assessment->Primary_Endpoint Safety_Monitoring Adverse Event Monitoring Assessment->Safety_Monitoring

Caption: Generalized Phase 3 Clinical Trial Workflow for Apalutamide.

References

Methodological & Application

Application Notes and Protocols for ARN5187 Trihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN5187 trihydrochloride is a potent and specific antagonist of the nuclear receptor REV-ERBβ. It functions as a lysosomotropic agent that disrupts REV-ERBβ-mediated transcriptional regulation and inhibits autophagy, ultimately leading to cytotoxic effects and apoptosis in cancer cells. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cytotoxicity assays, Western blot analysis, and quantitative RT-PCR, to investigate its mechanism of action.

Mechanism of Action

ARN5187 is a lysosomal REV-ERBβ ligand. Its primary mechanism involves the inhibition of REV-ERB-mediated transcriptional regulation and the modulation of autophagy. This dual action contributes to its cytotoxic and pro-apoptotic effects in cancer cell lines.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in BT-474 breast cancer cells.

Table 1: Cytotoxicity of ARN5187 in BT-474 Cells

ParameterCell LineValueTreatment Conditions
EC50BT-47423.5 µM48 hours
IC50BT-47430.14 µM48 hours

Data sourced from InvivoChem.[1]

Table 2: Effect of ARN5187 on Protein Expression in BT-474 Cells (Western Blot)

ProteinTreatmentObservation
α-LC3-II50 µM ARN5187 for 24 hoursIncreased expression
α-p6250 µM ARN5187 for 24 hoursIncreased expression
Cleaved PARP50 µM ARN5187 for 24 hoursIncreased expression

Data sourced from InvivoChem.[1]

Table 3: Effect of ARN5187 on Gene Expression in BT-474 Cells (RT-PCR)

GeneTreatmentObservation
BMAL125 µM and 50 µM ARN5187Dose-dependent increase in expression
PER125 µM and 50 µM ARN5187Dose-dependent increase in expression
PEPCK25 µM and 50 µM ARN5187Dose-dependent increase in expression

Data sourced from InvivoChem.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by ARN5187.

ARN5187_Signaling_Pathway cluster_lysosome Lysosome cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ARN5187 ARN5187 REVERB REV-ERBβ ARN5187->REVERB Inhibition Autophagy Autophagy ARN5187->Autophagy Inhibition BMAL1 BMAL1 REVERB->BMAL1 Repression PER1 PER1 REVERB->PER1 Repression PEPCK PEPCK REVERB->PEPCK Repression Apoptosis Apoptosis Autophagy->Apoptosis Inhibits LC3 LC3-I to LC3-II (Autophagosome formation) Autophagy->LC3 Promotes p62 p62 (Autophagic degradation) Autophagy->p62 Degrades PARP Cleaved PARP Apoptosis->PARP Induces

Caption: ARN5187 inhibits REV-ERBβ and autophagy, leading to apoptosis.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: BT-474 (human breast ductal carcinoma)

  • Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 µg/mL insulin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and re-seed at a 1:3 to 1:6 ratio.

Preparation of this compound Stock Solution
  • Solvent: Dimethyl sulfoxide (B87167) (DMSO).

  • Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock solution in the complete growth medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) of ARN5187.

  • Cell Seeding: Seed BT-474 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Allow the cells to attach overnight.

  • Treatment: The next day, replace the medium with fresh medium containing increasing concentrations of ARN5187 (e.g., 0-100 µM). Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the EC50 and IC50 values using a non-linear regression analysis.

Western Blot Analysis

This protocol is for assessing the effect of ARN5187 on the expression levels of target proteins.

  • Cell Seeding and Treatment: Seed BT-474 cells in 6-well plates. At 70-80% confluency, treat the cells with 50 µM ARN5187 or vehicle (0.1% DMSO) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against α-LC3-II, α-p62, and Cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring changes in gene expression upon ARN5187 treatment.

  • Cell Seeding and Treatment: Seed BT-474 cells in 6-well plates. At 70-80% confluency, treat the cells with 25 µM and 50 µM ARN5187 or vehicle (0.1% DMSO) for the desired time.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and specific primers for BMAL1, PER1, PEPCK, and a reference gene (e.g., GAPDH or ACTB).

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Experimental Workflow

The following diagram outlines the general experimental workflow for studying the effects of ARN5187 in cell culture.

Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Culture (BT-474) start->cell_culture treatment ARN5187 Treatment (Varying Concentrations & Durations) cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity western_blot Western Blot (Protein Expression) treatment->western_blot qpcr qRT-PCR (Gene Expression) treatment->qpcr data_analysis Data Analysis cytotoxicity->data_analysis western_blot->data_analysis qpcr->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for ARN5187 cell culture experiments.

References

Application Notes and Protocols for ARN5187 Trihydrochloride in BT-474 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN5187 trihydrochloride is a cell-permeable, dual-inhibitor that targets REV-ERBβ and autophagy.[1][2][3] This compound has demonstrated cytotoxic effects in various cancer cell lines, including the BT-474 human breast cancer cell line, by inducing apoptosis.[1][2][3] BT-474 cells are characterized by the overexpression of Human Epidermal Growth Factor Receptor 2 (HER2) and are also positive for estrogen receptor (ER) and progesterone (B1679170) receptor (PR). The androgen receptor (AR) is also highly expressed in this cell line and is implicated in tumor progression, making it a valuable model for studying targeted therapies in breast cancer.[4][5][6]

This document provides detailed application notes and protocols for the use of this compound in experiments with BT-474 cells. The provided methodologies are based on established laboratory techniques and the known mechanism of action of ARN5187.

Mechanism of Action

ARN5187 functions through a dual mechanism:

  • REV-ERBβ Inhibition: It acts as a REV-ERBβ ligand, relieving its transcriptional repression.[1][2][3]

  • Autophagy Inhibition: It disrupts lysosomal function, leading to the blockage of autophagy at a late stage.[1][2][3]

The combined effect of these actions leads to a potent induction of apoptosis in cancer cells.[1][2][3]

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments to illustrate the expected effects of ARN5187 on BT-474 cells.

Table 1: Cell Viability (MTT Assay)

Concentration of ARN5187 (µM)% Cell Viability (48h)Standard Deviation
0 (Vehicle Control)100± 4.5
1078± 5.1
2552± 3.9
5028± 3.2
10015± 2.5

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Treatment (48h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control3.21.5
ARN5187 (50 µM)25.815.3

Table 3: Western Blot Densitometry Analysis

Protein TargetFold Change (ARN5187 50 µM vs. Control)
Cleaved PARP4.2
LC3-II3.8
p622.5
β-Actin1.0 (Loading Control)

Experimental Protocols

BT-474 Cell Culture
  • Cell Line: BT-474 (ATCC® HTB-20™)

  • Growth Medium: Hybri-Care Medium (ATCC® 46-X) supplemented with 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use TrypLE™ Express for dissociation.

Cell Viability Assay (MTT)
  • Cell Seeding: Seed BT-474 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of growth medium. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in growth medium. Replace the medium in each well with 100 µL of the corresponding ARN5187 dilution or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis
  • Cell Lysis: Plate BT-474 cells in 6-well plates. At 70-80% confluency, treat with ARN5187 (50 µM) or vehicle for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cleaved PARP, LC3B, p62, and β-Actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensities using image analysis software and normalize to the loading control (β-Actin).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed BT-474 cells in a 6-well plate and treat with ARN5187 (50 µM) or vehicle for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

ARN5187_Mechanism_of_Action cluster_ARN5187 This compound cluster_Cellular_Targets Cellular Targets cluster_Downstream_Effects Downstream Effects ARN5187 ARN5187 REV_ERB REV-ERBβ ARN5187->REV_ERB Inhibits Autophagy Late-Stage Autophagy ARN5187->Autophagy Inhibits Transcriptional_Repression Relief of Transcriptional Repression REV_ERB->Transcriptional_Repression Autophagy_Blockage Autophagy Blockage (LC3-II, p62 accumulation) Autophagy->Autophagy_Blockage Apoptosis Induction of Apoptosis (Caspase Activation, PARP Cleavage) Transcriptional_Repression->Apoptosis Autophagy_Blockage->Apoptosis Experimental_Workflow_Western_Blot start Start: BT-474 Cell Culture treatment Treatment: ARN5187 or Vehicle start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Cleaved PARP, LC3B, p62) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

References

Application Notes and Protocols for ARN5187 Trihydrochloride in Autophagy Flux Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN5187 trihydrochloride is a dual inhibitor of REV-ERBβ and autophagy.[1] It functions as a late-stage autophagy inhibitor, disrupting the fusion of autophagosomes with lysosomes, which leads to the accumulation of autophagic vesicles. This property makes ARN5187 a valuable tool for studying autophagy flux, the dynamic process of autophagosome synthesis, delivery to the lysosome, and degradation. These application notes provide detailed protocols for utilizing this compound to measure autophagy flux in mammalian cells.

Mechanism of Action

This compound is a lysosomotropic agent that accumulates in lysosomes, leading to lysosomal dysfunction.[1] This disruption prevents the fusion of autophagosomes with lysosomes, thereby blocking the final degradation step of autophagy. The consequence is an accumulation of autophagosomes, which can be quantified by monitoring the levels of autophagy-related proteins such as Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).

Data Presentation

The following table summarizes the quantitative effects of this compound on autophagy markers in BT-474 breast cancer cells.

TreatmentConcentration (µM)Duration (hours)Target ProteinObserved EffectReference
This compound502LC3-IIRobust increase[1]
This compound504LC3-IIFurther increase from 2 hours[1]
This compound504p62Significant increase[1]
This compound5024LC3-IISignificant increase[1]
This compound5024p62Significant increase[1]
Chloroquine (Reference)502LC3-IIRobust increase, comparable to ARN5187[1]
Chloroquine (Reference)504LC3-IIFurther increase, comparable to ARN5187[1]
Chloroquine (Reference)504p62Significant increase, comparable to ARN5187[1]

Signaling Pathways and Experimental Workflow

Autophagy Signaling Pathway

Autophagy Signaling Pathway cluster_0 Autophagy Induction cluster_1 Vesicle Nucleation cluster_2 Autophagosome Formation cluster_3 Autophagosome-Lysosome Fusion & Degradation Nutrient Deprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient Deprivation->mTORC1 inhibition Growth Factor Withdrawal Growth Factor Withdrawal Growth Factor Withdrawal->mTORC1 inhibition ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex inhibition Beclin_1_Complex Beclin-1 Complex (VPS34, Beclin-1, ATG14L) ULK1_Complex->Beclin_1_Complex activation PI3P PI(3)P Beclin_1_Complex->PI3P production Phagophore Phagophore PI3P->Phagophore recruitment Autophagosome Autophagosome Phagophore->Autophagosome elongation & closure LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II lipidation LC3_II->Phagophore incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cargo Autolysosome->Degradation

Caption: General overview of the mammalian autophagy signaling pathway.

Mechanism of Late-Stage Autophagy Inhibition by ARN5187

ARN5187 Mechanism of Action cluster_0 Normal Autophagic Flux cluster_1 Autophagy Inhibition by ARN5187 Autophagosome_N Autophagosome Lysosome_N Lysosome Autophagosome_N->Lysosome_N fusion Autolysosome_N Autolysosome Degradation_N Degradation Autolysosome_N->Degradation_N ARN5187 ARN5187 trihydrochloride Lysosome_I Lysosome ARN5187->Lysosome_I disrupts function Autophagosome_I Autophagosome Blocked_Fusion Fusion Blocked Autophagosome_I->Blocked_Fusion Lysosome_I->Blocked_Fusion Accumulation Autophagosome Accumulation Blocked_Fusion->Accumulation

Caption: ARN5187 disrupts lysosomal function, blocking autophagosome-lysosome fusion.

Experimental Workflow for Autophagy Flux Assay

Autophagy Flux Assay Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis Seed_Cells Seed cells at appropriate density Treat_Cells Treat cells with ARN5187 (e.g., 25-50 µM) for desired duration (e.g., 2, 4, 8, 24h) Seed_Cells->Treat_Cells Controls Include vehicle control and positive control (e.g., Chloroquine) Treat_Cells->Controls Harvest_Cells Harvest cells Lyse_Cells Lyse cells for Western Blotting Harvest_Cells->Lyse_Cells Fix_Permeabilize Fix and permeabilize cells for Immunofluorescence Harvest_Cells->Fix_Permeabilize Western_Blot Western Blot for LC3-I/II and p62 Lyse_Cells->Western_Blot Immunofluorescence Immunofluorescence for LC3 puncta Fix_Permeabilize->Immunofluorescence Quantification Quantify protein levels and LC3 puncta Western_Blot->Quantification Immunofluorescence->Quantification

Caption: Workflow for assessing autophagy flux using ARN5187 treatment.

Experimental Protocols

Protocol 1: Western Blotting for LC3 and p62

This protocol details the detection of LC3-I to LC3-II conversion and p62 accumulation as indicators of autophagy inhibition.

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Chloroquine)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (15% for LC3, 10% for p62)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody (anti-rabbit)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 25-50 µM) or controls for the specified durations (e.g., 2, 4, 8, or 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) onto the SDS-PAGE gels.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize LC3-II and p62 levels to the loading control. An increase in the LC3-II/loading control ratio and p62/loading control ratio indicates a blockage in autophagic flux.

Protocol 2: Immunofluorescence for LC3 Puncta

This protocol allows for the visualization and quantification of autophagosomes as fluorescent puncta within cells.

Materials:

  • Cells of interest

  • Glass coverslips

  • This compound

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Chloroquine)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in 24-well plates and allow them to adhere overnight.

    • Treat cells with this compound or controls as described in the Western blotting protocol.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific binding with blocking solution for 30-60 minutes at room temperature.

    • Incubate the cells with the primary anti-LC3B antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images from multiple random fields for each condition.

    • Quantify the number of LC3 puncta per cell. An increase in the number of LC3 puncta in ARN5187-treated cells compared to the control indicates an accumulation of autophagosomes due to blocked autophagic flux.

Conclusion

This compound is a potent late-stage autophagy inhibitor that serves as an effective tool for studying autophagic flux. By following the detailed protocols provided in these application notes, researchers can reliably measure the impact of ARN5187 on autophagy through Western blotting for LC3 and p62 and by immunofluorescence analysis of LC3 puncta. These methods will aid in the characterization of novel therapeutics and the elucidation of the role of autophagy in various physiological and pathological contexts.

References

Application Notes and Protocols for Studying REV-ERB Target Genes using ARN5187 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN5187 trihydrochloride is a potent and valuable chemical probe for studying the nuclear receptor REV-ERB. As a dual inhibitor, ARN5187 uniquely targets both REV-ERB and the autophagy pathway, providing a powerful tool for investigating the interplay between circadian rhythm, metabolism, and cancer cell viability.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing ARN5187 to study REV-ERB target genes.

ARN5187 acts as an antagonist to REV-ERBα and REV-ERBβ, thereby relieving the transcriptional repression of its target genes.[1][2] This activity is independent of its effects on lysosomal function.[4] By inhibiting REV-ERB, ARN5187 leads to the upregulation of key circadian and metabolic genes, such as BMAL1, PER1, and PEPCK.[4] Its ability to also inhibit autophagy, particularly in the later stages, makes it a compelling agent for cancer research, where it has demonstrated greater cytotoxicity than autophagy inhibitors like chloroquine (B1663885) alone.[1][5]

Data Presentation

Quantitative Efficacy and Cytotoxicity of ARN5187
ParameterCell LineValueReference
REV-ERBβ Antagonism (EC50) HEK-29315 ± 3.2 µM[4]
Cytotoxicity (EC50) BT-47423.5 ± 7.3 µM[5][6]
Cytotoxicity (IC50) BT-47430.14 µM[6]
Cytotoxicity (IC50) HMEC>100 µM[6]
Dose-Dependent Effect of ARN5187 on REV-ERB Target Gene Expression in BT-474 Cells
Target Gene25 µM ARN5187 (Fold Change vs. Vehicle)50 µM ARN5187 (Fold Change vs. Vehicle)Reference
BMAL1 ~1.5~2.0[4]
PER1 ~1.8~2.5[4]
PEPCK ~2.0~3.0[4]

Experimental Protocols

Cell Culture and Treatment

This protocol outlines the general procedure for culturing mammalian cells and treating them with ARN5187 to study its effects on REV-ERB target gene expression.

Materials:

  • Mammalian cell line of interest (e.g., BT-474, HEK-293, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell culture plates or flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture vessel at a density that will allow for optimal growth during the experiment. For a 6-well plate, a common seeding density is 2-5 x 10^5 cells per well.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Preparation of ARN5187: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of ARN5187 or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) to allow for changes in gene expression.

  • Harvesting: After incubation, harvest the cells for downstream analysis such as RNA extraction for qRT-PCR or protein extraction for Western blotting.

Luciferase Reporter Assay for REV-ERB Activity

This protocol is designed to quantify the antagonistic effect of ARN5187 on REV-ERB-mediated transcriptional repression using a luciferase reporter construct containing REV-ERB response elements (RevREs).

Materials:

  • HEK-293 cells (or other suitable cell line)

  • Expression vector for REV-ERBβ

  • Luciferase reporter vector with RevREs (e.g., pGL3-2xRevRE-luc)

  • Control reporter vector (e.g., Renilla luciferase vector for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK-293 cells in a 24-well plate at a density of 5 x 10^4 cells per well 24 hours prior to transfection.

  • Co-transfection: Co-transfect the cells with the REV-ERBβ expression vector, the RevRE-luciferase reporter vector, and the control Renilla vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Allow the cells to express the transfected plasmids for 24 hours.

  • ARN5187 Treatment: Treat the transfected cells with various concentrations of ARN5187 (e.g., 0.1 to 100 µM) or vehicle control for an additional 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in luciferase activity for ARN5187-treated cells relative to the vehicle-treated cells.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol details the steps to measure the mRNA levels of REV-ERB target genes following ARN5187 treatment.

Materials:

  • Cells treated with ARN5187 as described in Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (BMAL1, PER1, PEPCK) and a housekeeping gene (e.g., GAPDH, HPRT)

  • SYBR Green or other qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the ARN5187-treated and control cells using a commercial RNA extraction kit, following the manufacturer's instructions.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for a target or housekeeping gene, and qPCR master mix.

  • Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2^-ΔΔCt method, comparing ARN5187-treated samples to vehicle-treated samples.

Western Blotting for Autophagy Markers

This protocol is for assessing the effect of ARN5187 on autophagy by detecting key autophagy marker proteins.

Materials:

  • Cells treated with ARN5187 as described in Protocol 1

  • RIPA or other suitable lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-cleaved PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). An increase in the LC3-II/LC3-I ratio and p62 accumulation are indicative of autophagy inhibition.

Mandatory Visualizations

REV_ERB_Signaling_Pathway cluster_nucleus Nucleus CLOCK_BMAL1 CLOCK/BMAL1 E_Box E-Box CLOCK_BMAL1->E_Box Binds to REV_ERB_gene REV-ERB Gene E_Box->REV_ERB_gene Activates Transcription REV_ERB_protein REV-ERB Protein REV_ERB_gene->REV_ERB_protein Translates to RORE RORE REV_ERB_protein->RORE Binds to NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REV_ERB_protein->NCoR_HDAC3 Recruits Target_genes Target Genes (e.g., BMAL1, PER1, PEPCK) RORE->Target_genes NCoR_HDAC3->RORE Represses Transcription

Caption: REV-ERB Signaling Pathway.

ARN5187_Experimental_Workflow cluster_analysis Downstream Analysis start Start: Select Cell Line cell_culture Cell Culture & Seeding start->cell_culture treatment Treat with ARN5187 (Dose-Response & Time-Course) cell_culture->treatment harvest Harvest Cells treatment->harvest luciferase_assay Luciferase Reporter Assay (for REV-ERB activity) treatment->luciferase_assay For Reporter Assays rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qRT_PCR qRT-PCR for Target Genes rna_extraction->qRT_PCR data_analysis Data Analysis & Interpretation qRT_PCR->data_analysis western_blot Western Blot for Autophagy Markers protein_extraction->western_blot western_blot->data_analysis luciferase_assay->data_analysis end Conclusion data_analysis->end

Caption: Experimental Workflow for studying REV-ERB target genes with ARN5187.

ARN5187_Dual_Mechanism cluster_rev_erb REV-ERB Pathway cluster_autophagy Autophagy Pathway ARN5187 ARN5187 REV_ERB REV-ERB (Transcriptional Repressor) ARN5187->REV_ERB Inhibits Lysosome Lysosome ARN5187->Lysosome Inhibits Fusion Target_Gene_Expression Target Gene Expression (BMAL1, PER1, PEPCK) REV_ERB->Target_Gene_Expression Represses Cancer_Cell_Death Cancer Cell Cytotoxicity/Death Target_Gene_Expression->Cancer_Cell_Death Contributes to Autophagosome Autophagosome Autophagosome->Lysosome Fuses with Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome Lysosome->Cancer_Cell_Death Inhibition contributes to

Caption: Dual inhibitory mechanism of ARN5187.

References

Application Notes and Protocols: Measuring Apoptosis after ARN5187 Trihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARN5187, also known as apalutamide, is a potent, non-steroidal androgen receptor (AR) inhibitor.[1][2] It is utilized in the treatment of prostate cancer, particularly nonmetastatic castration-resistant prostate cancer (nmCRPC).[1][3] The primary mechanism of action for ARN5187 involves direct binding to the ligand-binding domain of the AR.[2][4] This binding prevents AR nuclear translocation, inhibits its binding to DNA, and consequently impedes AR-mediated transcription of target genes.[1][4] The inhibition of the AR signaling pathway ultimately leads to a decrease in tumor cell proliferation and a significant increase in apoptosis (programmed cell death), contributing to a reduction in tumor volume.[1][4]

The induction of apoptosis is a key indicator of the efficacy of anti-cancer agents like ARN5187. Therefore, accurate and robust methods for quantifying apoptosis are crucial for preclinical evaluation and mechanistic studies. These application notes provide detailed protocols for measuring apoptosis in cancer cell lines following treatment with ARN5187 trihydrochloride. The described methods focus on key events in the apoptotic cascade, from plasma membrane alterations to caspase activation and DNA fragmentation.

ARN5187-Induced Apoptosis Signaling Pathway

ARN5187 functions as an androgen receptor antagonist. By blocking the action of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), it disrupts the downstream signaling that promotes cell survival. This disruption can lead to the activation of the intrinsic apoptotic pathway, characterized by changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.

ARN5187_Apoptosis_Pathway cluster_apoptosis Apoptotic Cascade Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex ARN5187 ARN5187 (Apalutamide) ARN5187->AR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation ARN5187->Bcl2 Bax Bax (Pro-apoptotic) Up-regulation ARN5187->Bax Translocation Nuclear Translocation & DNA Binding AR_complex->Translocation Gene_Transcription Target Gene Transcription (Survival Genes) Translocation->Gene_Transcription Cell_Survival Cell Proliferation & Survival Gene_Transcription->Cell_Survival Apoptosis Apoptosis Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis Experimental_Workflow cluster_assays Apoptosis Assays start Start: Prostate Cancer Cell Culture (e.g., LNCaP, 22Rv1) treatment Treatment with This compound (Dose-response & Time-course) start->treatment harvest Cell Harvesting (Adherent & Floating Cells) treatment->harvest flow Flow Cytometry (Annexin V/PI) harvest->flow caspase Caspase Activity Assay (Caspase-Glo 3/7) harvest->caspase western Western Blot (Bcl-2, Bax, Cleaved PARP) harvest->western analysis Data Acquisition & Quantitative Analysis flow->analysis caspase->analysis western->analysis end Conclusion: Quantification of Apoptosis analysis->end

References

Application Notes and Protocols for Assessing the Cytotoxicity of ARN-5187 (Apalutamide) Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN-5187, also known as Apalutamide, is a potent, non-steroidal, and selective androgen receptor (AR) inhibitor. It functions by binding to the ligand-binding domain of the AR, which in turn prevents AR nuclear translocation, DNA binding, and AR-mediated gene transcription.[1][2][3][4] This mechanism effectively blocks the androgen signaling pathway, leading to a decrease in tumor cell proliferation and an increase in apoptosis, particularly in prostate cancer cells.[4] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of ARN-5187 trihydrochloride using a standard colorimetric method, the MTT assay.

Mechanism of Action: Androgen Receptor Signaling Inhibition

Apalutamide exerts its cytotoxic effects by targeting the androgen receptor signaling pathway, which is a critical driver for the growth and survival of prostate cancer cells.[1][3] In normal and cancerous prostate cells, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization, and translocation of the AR into the nucleus. Once in the nucleus, the AR binds to androgen response elements (AREs) on the DNA, recruiting co-activator proteins and initiating the transcription of genes that promote cell growth, proliferation, and survival.

Apalutamide acts as a competitive inhibitor at the ligand-binding domain of the AR.[1][2][3] By occupying this site, it prevents the binding of natural androgens. This inhibition has three key consequences:

  • Inhibition of AR Nuclear Translocation: Apalutamide binding prevents the conformational changes necessary for the AR to move from the cytoplasm into the nucleus.[1][2][4]

  • Inhibition of DNA Binding: Even if some AR molecules were to enter the nucleus, Apalutamide's binding hinders the receptor's ability to effectively bind to AREs on the DNA.[2][4]

  • Impediment of AR-Mediated Transcription: By preventing both nuclear translocation and DNA binding, Apalutamide ultimately blocks the transcription of AR target genes that are essential for tumor cell growth.[1][4]

The culmination of these inhibitory actions is a significant reduction in cell proliferation and the induction of apoptosis in androgen-sensitive cancer cells.[4]

ARN5187_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) GeneTranscription Gene Transcription ARE->GeneTranscription Initiates Proliferation Cell Proliferation GeneTranscription->Proliferation Promotes Apoptosis Apoptosis GeneTranscription->Apoptosis Inhibits AR_dimer->ARE Binds ARN5187 ARN-5187 (Apalutamide) ARN5187->AR Inhibits Binding ARN5187->AR_dimer Inhibits

Figure 1: Mechanism of action of ARN-5187 (Apalutamide) in the androgen receptor signaling pathway.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of Apalutamide in prostate cancer cell lines. This data can be used as a reference for designing dose-response experiments.

CompoundCell LineAssayIC50 / Effective ConcentrationExposure TimeReference
Apalutamide (ARN-509)22Rv1Proliferation Assay~100 µmol/l (complete repression)Not Specified[5]
ApalutamideLNCaPMTT Assay0.088 µM - 0.130 µM3 - 5 days[6]

Experimental Protocol: Assessing Cytotoxicity using MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of ARN-5187 trihydrochloride on prostate cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials and Reagents
  • ARN-5187 (Apalutamide) trihydrochloride

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_drug Prepare ARN-5187 Dilutions add_drug Add ARN-5187 to Wells prep_drug->add_drug seed_cells->add_drug incubate Incubate for 24-72h add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

References

Troubleshooting & Optimization

ARN5187 trihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARN5187 trihydrochloride. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

ARN5187 is a cell-permeable, dual inhibitor of REV-ERB-mediated transcriptional regulation and autophagy. It has been shown to interact directly with the ligand-binding domain of REV-ERBβ. By inhibiting REV-ERB, it can enhance the expression of genes like BMAL1, PER1, and PEPCK. Additionally, it disrupts lysosomal function, leading to a blockage of autophagy at a late stage.

Q2: What are the known physical and chemical properties of this compound?

This compound is often supplied as a solid. It is known to be hygroscopic, meaning it can absorb moisture from the air. Therefore, it is crucial to store it in a tightly sealed container in a dry environment. For specific storage conditions, always refer to the manufacturer's instructions, but generally, protection from light and moisture is recommended.

Q3: Is quantitative solubility data for this compound available?

Troubleshooting Guide: Solubility Issues

Researchers may encounter challenges with the solubility of this compound, especially when preparing solutions for in vitro and in vivo experiments. This guide provides solutions to common problems.

Q4: My this compound is not dissolving in my chosen solvent. What should I do?

If you are having trouble dissolving this compound, consider the following troubleshooting steps:

  • Choice of Solvent: For initial stock solutions, anhydrous (dry) DMSO is the recommended solvent for many organic small molecules, including those with low aqueous solubility.

  • Assisted Dissolution: To aid dissolution in DMSO, you can:

    • Vortex: Mix the solution vigorously.

    • Sonication: Use an ultrasonic bath to break up any clumps of solid.

    • Gentle Warming: Briefly warm the solution to 37°C. Be cautious with this method and avoid prolonged heating to prevent compound degradation.

  • Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO, as water content can negatively impact the solubility of many compounds.

Q5: I have successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

This is a common issue for compounds that are highly soluble in DMSO but have poor aqueous solubility. Here are some strategies to overcome this:

  • Intermediate Dilutions: Instead of diluting your high-concentration DMSO stock directly into the aqueous medium, perform one or more intermediate dilutions in DMSO to lower the concentration before the final dilution into your aqueous medium.

  • Final DMSO Concentration: Be mindful of the final concentration of DMSO in your cell culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it as low as possible (ideally ≤ 0.1%). Always include a vehicle control (medium with the same final DMSO concentration but without the compound) in your experiments to account for any solvent effects.

  • Serum in Media: The presence of serum in the cell culture medium can sometimes help to keep hydrophobic compounds in solution.

  • Quick Mixing: When adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

Experimental Workflow for Preparing a Stock Solution

G cluster_prep Stock Solution Preparation start Weigh ARN5187 Trihydrochloride add_dmso Add Anhydrous DMSO start->add_dmso Calculate required volume for desired concentration dissolve Vortex / Sonicate / Gentle Warming (37°C) add_dmso->dissolve observe Visually Inspect for Complete Dissolution dissolve->observe observe->dissolve If precipitate remains store Store at -20°C or -80°C in Aliquots observe->store If clear solution

Caption: Workflow for preparing an this compound stock solution.

Troubleshooting Precipitation in Aqueous Media

G cluster_dilution Dilution into Aqueous Media cluster_solutions Solutions stock High Concentration DMSO Stock dilute Dilute into Aqueous Medium (e.g., Cell Culture Medium) stock->dilute precipitate Precipitate Forms? dilute->precipitate success Proceed with Experiment precipitate->success No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes intermediate Perform Intermediate Dilution in DMSO troubleshoot->intermediate lower_dmso Lower Final DMSO Concentration troubleshoot->lower_dmso quick_mix Ensure Rapid Mixing troubleshoot->quick_mix G cluster_nucleus Nucleus cluster_drug Drug Action CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer REVERB REV-ERB CLOCK_BMAL1->REVERB Activates Transcription PER_CRY_Genes Per/Cry Genes CLOCK_BMAL1->PER_CRY_Genes Activates Transcription PER_CRY PER:CRY Complex PER_CRY->CLOCK_BMAL1 Inhibits Activity BMAL1_Gene Bmal1 Gene REVERB->BMAL1_Gene Represses Transcription PER_CRY_Genes->PER_CRY Translation & Complex Formation (in Cytoplasm) ARN5187 ARN5187 ARN5187->REVERB Inhibits

preventing ARN5187 trihydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of ARN5187 trihydrochloride precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it supplied in this form?

A1: ARN5187 is a cell-permeable piperazinylmethylphenol compound that acts as a dual inhibitor of REV-ERBβ-mediated transcriptional regulation and autophagy.[1][2] It is supplied as a trihydrochloride salt (•3HCl) to enhance its aqueous solubility and stability. Many weakly basic compounds are formulated as hydrochloride salts to improve their dissolution in aqueous environments.

Q2: I observed a precipitate immediately after diluting my DMSO stock of this compound into my cell culture medium. What is happening?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds dissolved in an organic solvent like DMSO. When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the this compound's solubility dramatically decreases, causing it to precipitate out of solution. The pH of the media (typically ~7.4) may also contribute to the precipitation of the less soluble free base form of the compound.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A common recommendation is to not exceed a final concentration of 0.5%, and ideally, it should be below 0.1%. It is crucial to run a vehicle control (media + same final concentration of DMSO without the compound) to ensure the observed effects are from the ARN5187 and not the solvent.

Q4: Could the temperature of my media affect this compound solubility?

A4: Yes, temperature can influence the solubility of compounds. Adding your stock solution to cold media can decrease its solubility. It is always recommended to use pre-warmed (37°C) cell culture media for preparing your final working solutions.

Q5: My compound still precipitates even at low final DMSO concentrations. What other strategies can I try?

A5: If optimizing the dilution procedure is not sufficient, you can explore the use of formulation aids. For ARN5187, formulations including co-solvents like PEG300, surfactants like Tween-80, or cyclodextrins such as SBE-β-CD have been shown to improve solubility.[2] These agents can help keep the compound in solution in aqueous media.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues with this compound precipitation.

Issue: Precipitate Formation During Dilution
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of ARN5187 in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of media causes the compound to "crash out" as the DMSO is rapidly diluted.Prepare an intermediate dilution of the stock in pre-warmed media. Add the stock solution drop-wise to the media while gently vortexing to ensure rapid dispersion.
pH Shift ARN5187 is a trihydrochloride salt of a likely weak base. The neutral pH of cell culture media (~7.4) can cause the conversion of the more soluble salt form to the less soluble free base form, leading to precipitation.While altering the pH of the final culture medium is not feasible, ensuring a very gradual dilution into the buffered system can help. For stock preparation, using a slightly acidic aqueous buffer might be an option if DMSO is not desired, but this stock would need to be further diluted with caution.
Low Media Temperature The solubility of many compounds decreases at lower temperatures.Always use cell culture media that has been pre-warmed to 37°C.
Stock Solution is Too Concentrated A very high concentration in the DMSO stock can lead to a localized supersaturation upon dilution that triggers precipitation.Try preparing a less concentrated DMSO stock solution. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.

Experimental Protocols

Protocol 1: Standard Dilution of this compound for Cell Culture

This protocol is the first-line approach for dissolving and diluting this compound for in vitro experiments.

Materials:

  • This compound powder

  • 100% DMSO, sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • In a sterile environment, dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, it may be beneficial to perform a serial dilution of your high-concentration stock in 100% DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • To minimize precipitation, add a small volume of the ARN5187 DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 10 mM stock to 10 mL of medium to achieve a 1 µM final concentration with 0.01% DMSO.

  • Final Check:

    • After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Enhanced Solubilization using a Co-solvent/Surfactant Formulation

This protocol is an alternative for situations where standard dilution results in precipitation. This is based on formulations known to improve the solubility of ARN5187.[2]

Materials:

  • This compound powder

  • 100% DMSO, sterile

  • PEG300, sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare the Vehicle Mixture:

    • In a sterile tube, prepare the vehicle by combining the solvents in the following ratio:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • Vortex the mixture until it is homogeneous.

  • Prepare the Stock Solution:

    • Dissolve the this compound powder directly into the prepared vehicle to achieve the desired stock concentration. MedChemExpress reports a solubility of at least 2.5 mg/mL (4.93 mM) in this vehicle.[2]

    • Ensure complete dissolution by vortexing and/or sonication.

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • Add a small volume of the stock solution in the prepared vehicle to the pre-warmed medium while gently vortexing.

    • Note: It is critical to run a vehicle control with this method, as the co-solvents and surfactant may have effects on your cells.

Visual Guides

G cluster_stock Stock Solution Preparation cluster_dilution Dilution into Media stock_powder ARN5187 Trihydrochloride Powder stock_vortex Vortex/Sonicate to Dissolve stock_powder->stock_vortex stock_dmso 100% DMSO stock_dmso->stock_vortex stock_solution High-Concentration Stock Solution (e.g., 10-50 mM) stock_vortex->stock_solution dilution_step Add stock drop-wise while vortexing stock_solution->dilution_step Small Volume media Pre-warmed (37°C) Complete Culture Medium media->dilution_step final_solution Final Working Solution (e.g., 1-10 µM) dilution_step->final_solution

Caption: Standard workflow for preparing ARN5187 working solution.

G cluster_troubleshooting Troubleshooting Steps start Start: Precipitate Observed q1 Is final concentration too high? start->q1 a1_yes Reduce final concentration q1->a1_yes Yes a1_no Is dilution method optimized? q1->a1_no No q2 Are you adding stock drop-wise to warmed, vortexing media? a1_no->q2 a2_yes Is stock concentration too high? q2->a2_yes Yes a2_no Optimize dilution (Protocol 1) q2->a2_no No q3 Try a less concentrated stock a2_yes->q3 a3_yes Still precipitating? q3->a3_yes Yes a3_no Problem Solved q3->a3_no No q4 Use enhanced solubilization (Protocol 2) a3_yes->q4 a4_yes Problem Solved q4->a4_yes Yes

Caption: Logical flowchart for troubleshooting ARN5187 precipitation.

References

troubleshooting inconsistent results with ARN5187 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ARN5187 trihydrochloride. The information is tailored to address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Q1: How should I dissolve this compound?

A1: The solubility of this compound can be a source of variability. While some highly water-soluble compounds can be dissolved directly in aqueous buffers, many organic compounds, even as salt forms, require an initial organic solvent. For most cell-based assays, it is recommended to first prepare a concentrated stock solution in a solvent like DMSO. This stock can then be diluted to the final working concentration in your cell culture medium. To avoid precipitation when diluting into aqueous media, it is crucial to vortex or sonicate the solution. Gentle warming to 37°C can also aid dissolution. Always prepare a vehicle control with the same final concentration of the organic solvent in your experiments.

Q2: The pH of my media changes after adding this compound. Is this normal and how can I prevent it?

A2: Yes, this can be a significant issue. As a trihydrochloride salt, ARN5187 is acidic and can lower the pH of poorly buffered solutions. A significant pH shift can impact cell health and protein function, leading to inconsistent results. It is crucial to use a well-buffered medium (e.g., HEPES-buffered DMEM) when working with this compound. You may also need to adjust the pH of your final working solution with a small amount of a sterile, dilute base like NaOH. However, be cautious as this can affect the compound's solubility. It is advisable to check the pH of your media after adding the compound and adjust as necessary.

Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?

A3: The solid form of this compound should be stored at 4°C in a tightly sealed container, protected from light and moisture. Once dissolved in an organic solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of the compound in aqueous working solutions is likely to be limited, so it is best to prepare these fresh for each experiment.

Experimental Design and Execution

Q4: I am seeing variable results in my REV-ERBβ reporter assay. What could be the cause?

A4: Inconsistent results in reporter assays can stem from several factors. Firstly, ensure that your stock solution of ARN5187 is fully dissolved and homogenous before diluting it for your experiment. Cell density at the time of treatment can also influence the outcome, so consistent cell seeding is important. Another factor to consider is the potential for off-target effects at higher concentrations, which can lead to cytotoxicity and affect reporter gene expression. It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific cell line.

Q5: My Western blot results for autophagy markers (LC3-II and p62) are inconsistent after ARN5187 treatment. How can I troubleshoot this?

A5: Autophagy is a dynamic process, and measuring its markers at a single time point can be misleading. It is recommended to perform a time-course experiment to capture the flux of autophagy. An increase in LC3-II can indicate either an induction of autophagy or a blockage of lysosomal degradation. To distinguish between these possibilities, you can use lysosomal inhibitors like bafilomycin A1 or chloroquine (B1663885) in parallel with your ARN5187 treatment. If LC3-II levels are further increased in the presence of the inhibitor, it suggests that ARN5187 is inducing autophagic flux. Inconsistent p62 levels can also be due to the dual role of this protein, so correlating its levels with LC3-II is important for a conclusive interpretation.

Q6: I am observing high levels of cytotoxicity in my experiments, even at low concentrations of ARN5187. What should I do?

A6: ARN5187 has been shown to exhibit cytotoxicity in some cell lines.[1] If you are observing higher than expected cell death, first verify the final concentration of your organic solvent (e.g., DMSO), as this can be toxic to cells at higher concentrations (typically above 0.5%). It is also possible that your specific cell line is particularly sensitive to the compound. Consider performing a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic profile of ARN5187 in your cell line and choose a concentration for your functional assays that is below the toxic threshold.

Quantitative Data

Table 1: In Vitro Activity of ARN5187

Cell LineAssayParameterValueReference
BT-474CytotoxicityEC5023.5 µM[1]
BT-474CytotoxicityIC5030.14 µM[1]
HMECCytotoxicityIC50>100 µM[1]

Signaling Pathways and Workflows

REV_ERB_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm REV_ERB REV-ERBβ NCOR NCoR/HDAC3 REV_ERB->NCOR recruits BMAL1 BMAL1 Gene NCOR->BMAL1 represses Transcription_Repression Transcription Repression BMAL1->Transcription_Repression ARN5187_cyto ARN5187 ARN5187_cyto->REV_ERB translocates to nucleus REV_ERB_cyto REV-ERBβ ARN5187_cyto->REV_ERB_cyto antagonizes Autophagy_Pathway Autophagosome_Formation Autophagosome Formation LC3I LC3-I Autophagosome_Formation->LC3I LC3II LC3-II LC3I->LC3II lipidation Autolysosome Autolysosome LC3II->Autolysosome incorporates into autophagosome membrane p62 p62/SQSTM1 p62->Autolysosome binds cargo and LC3-II Lysosome Lysosome Lysosome->Autolysosome fusion Degradation Degradation Autolysosome->Degradation ARN5187 ARN5187 ARN5187->Autolysosome inhibits fusion/ maturation Experimental_Workflow cluster_assays Downstream Assays Start Start Prepare_Stock Prepare ARN5187 Stock Solution (e.g., in DMSO) Start->Prepare_Stock Seed_Cells Seed Cells at Consistent Density Prepare_Stock->Seed_Cells Treat_Cells Treat Cells with ARN5187 and Controls Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Reporter_Assay REV-ERBβ Reporter Assay Incubate->Reporter_Assay Western_Blot Western Blot for LC3-II and p62 Incubate->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Data_Analysis Data Analysis and Interpretation Reporter_Assay->Data_Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Optimizing ARN5187 Trihydrochloride Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of ARN5187 trihydrochloride for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual-function small molecule. It acts as a lysosomotropic antagonist of the nuclear receptor REV-ERBβ and as an inhibitor of autophagy.[1] By antagonizing REV-ERBβ, it relieves the transcriptional repression of REV-ERB target genes, including core clock components like BMAL1 and metabolic genes such as PEPCK.[1][2] Its lysosomotropic properties lead to the disruption of lysosomal function and a blockade of the late stages of autophagy.[1]

Q2: What is a good starting concentration range for my experiments with ARN5187?

A2: Based on published data, a broad concentration range of 0.1 µM to 100 µM is a suitable starting point for range-finding experiments.[3] For cytotoxicity assays in cancer cell lines like BT-474, the EC50 has been reported to be around 23.5 µM and the IC50 at 30.14 µM.[3] For reporter assays in HEK-293 cells, a concentration-dependent activation of a REV-ERB-responsive reporter was observed between 0-100 µM.[3] Significant effects on autophagy maturation have been noted at 50 µM.[3]

Q3: How does this compound affect REV-ERBβ-mediated transcription?

A3: ARN5187 relieves the transcriptional repression mediated by REV-ERBβ. In cell-based reporter assays, ARN5187 treatment leads to a dose-dependent increase in the activity of a REV-ERB-responsive reporter gene.[2] This effect is specific, as it is not observed with a mutated response element.[4] Furthermore, ARN5187 has been shown to increase the expression of endogenous REV-ERBβ target genes such as BMAL1, PER1, and PEPCK in a dose-dependent manner.[2]

Q4: What are the known downstream effects of REV-ERBβ inhibition by ARN5187?

A4: REV-ERBβ is a key regulator of the circadian clock and various metabolic processes.[5][6] By inhibiting REV-ERBβ, ARN5187 can disrupt the normal circadian expression of core clock genes and genes involved in lipid homeostasis.[5][7] Downstream effects include the increased expression of genes like BMAL1 and CLOCK, as well as metabolic enzymes like PEPCK, which is involved in gluconeogenesis.[2][5]

Q5: Should I be concerned about the stability of ARN5187 in solution?

A5: Like many small molecules, the stability of ARN5187 in solution can be affected by factors such as solvent, storage temperature, light exposure, and repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions from a stable, concentrated stock solution for each experiment to ensure consistent results.[7] Stock solutions are typically prepared in DMSO and stored at -20°C or -80°C for long-term stability.[3]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results
Possible Cause Troubleshooting Steps
Inconsistent ARN5187 Concentration Ensure accurate and consistent dilution of the stock solution for each experiment. Prepare fresh working solutions before each use. Avoid repeated freeze-thaw cycles of the stock solution.[7]
Cell Culture Variations Standardize cell seeding density, passage number, and growth conditions. Ensure cells are healthy and in the exponential growth phase. Regularly test for mycoplasma contamination.
Uneven Plating of Cells Ensure a homogenous cell suspension before seeding. Use appropriate pipetting techniques to distribute cells evenly across wells, especially in multi-well plates.
Edge Effects in Plates To minimize edge effects in 96-well plates, avoid using the outer wells for experimental conditions. Instead, fill them with sterile media or buffer.
Issue 2: Higher-than-Expected Cytotoxicity
Possible Cause Troubleshooting Steps
High Sensitivity of Cell Line The specific cell line may be particularly sensitive to REV-ERBβ inhibition or autophagy blockade. Reduce the concentration range of ARN5187 and/or shorten the incubation time.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in the culture medium is low and consistent across all wells, including controls (typically ≤ 0.1%).[8]
Off-Target Effects While ARN5187 has a defined dual mechanism, off-target effects can occur at higher concentrations.[9] Perform a thorough dose-response analysis to identify a concentration that provides the desired effect with minimal toxicity.
Compound Instability Degradation products of ARN5187 could be more toxic. Ensure the compound is stored correctly and that working solutions are freshly prepared.
Issue 3: No Observable Effect or Weak Response
Possible Cause Troubleshooting Steps
Suboptimal Concentration The concentration of ARN5187 may be too low to elicit a response. Perform a dose-response experiment with a wider and higher concentration range.
Poor Solubility This compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in the stock solvent before further dilution. If precipitation is observed in the culture medium, consider using a lower concentration or a different formulation approach if applicable for your experimental setup.[3]
Incorrect Assay Endpoint The chosen experimental endpoint may not be sensitive to the effects of ARN5187 or may require a different incubation time. For example, changes in gene expression may occur earlier than observable changes in cell viability.
Inactive Compound Verify the integrity and activity of your ARN5187 stock. If possible, test it in a well-established positive control assay, such as a REV-ERB-responsive reporter assay.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration for Maximum Transcriptional Effect

This protocol describes how to determine the concentration of ARN5187 that results in the maximum desired change in the expression of a REV-ERBβ target gene (e.g., BMAL1) using quantitative PCR (qPCR).

Materials:

  • This compound

  • Appropriate cell line (e.g., BT-474)

  • Cell culture medium and supplements

  • Multi-well cell culture plates (e.g., 12-well or 24-well)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for the target gene (e.g., BMAL1) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Prepare ARN5187 Dilutions: Prepare a series of dilutions of ARN5187 in cell culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest ARN5187 concentration).

  • Treatment: Once cells have adhered and are growing exponentially, replace the medium with the prepared ARN5187 dilutions or vehicle control.

  • Incubation: Incubate the cells for a predetermined time point (e.g., 24 hours). This time may need to be optimized based on the kinetics of gene expression.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR to determine the relative expression levels of the target gene, normalized to the housekeeping gene.

  • Data Analysis: Calculate the fold change in gene expression for each concentration relative to the vehicle control. Plot the concentration of ARN5187 versus the fold change to identify the concentration that gives the maximum desired effect.

Protocol 2: Assessing Dose-Dependent Cytotoxicity

This protocol outlines the steps to determine the IC50 value of ARN5187 using a standard cell viability assay, such as the MTT assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., BT-474)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT reagent

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare Serial Dilutions: Prepare a 2-fold or 3-fold serial dilution of ARN5187 in culture medium. A typical starting range could be from 100 µM down to 0.1 µM. Include a vehicle control and a no-treatment control.

  • Treatment: Remove the existing medium and add the prepared dilutions of ARN5187 or control solutions to the wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals by adding the solubilization solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the log of the ARN5187 concentration versus cell viability and use non-linear regression to calculate the IC50 value.[10]

Visualizations

ARN5187_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ARN5187 ARN5187 ARN5187_cyto ARN5187 ARN5187->ARN5187_cyto Enters Cell Lysosome Lysosome Autophagy Autophagy Blockade Lysosome->Autophagy Disrupts Function ARN5187_cyto->Lysosome Accumulates in Lysosomes REV_ERB REV-ERBβ ARN5187_cyto->REV_ERB Antagonizes Transcription_Activation Transcriptional Activation ARN5187_cyto->Transcription_Activation RORE RORE REV_ERB->RORE Binds to Transcription_Repression Transcriptional Repression REV_ERB->Transcription_Repression Target_Genes Target Genes (e.g., BMAL1, CLOCK, PEPCK) RORE->Target_Genes Transcription_Repression->Target_Genes Transcription_Activation->Target_Genes

Caption: ARN5187 dual mechanism of action.

Optimization_Workflow A Define Experimental Goal (e.g., Max Transcriptional Effect, IC50) B Range-Finding Experiment (Broad Concentration Range, e.g., 0.1-100 µM) A->B C Assess Primary Endpoint (e.g., Gene Expression, Cell Viability) B->C D Narrow Down Concentration Range C->D E Dose-Response Experiment (e.g., 8-10 concentrations in refined range) D->E F Data Analysis (e.g., EC50/IC50 Calculation, Peak Response) E->F G Select Optimal Concentration for Further Experiments F->G

Caption: Workflow for optimizing ARN5187 concentration.

References

ARN5187 trihydrochloride stability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of ARN5187 trihydrochloride for researchers, scientists, and drug development professionals. As specific long-term stability data for this compound is not publicly available, this guide focuses on best practices for assessing and maintaining the stability of research compounds.

Troubleshooting Guide: Investigating Potential Degradation

This guide is designed to help you troubleshoot potential stability issues with this compound during your long-term experiments.

Question: I am seeing unexpected or inconsistent results in my long-term experiments. Could my this compound be degrading?

Answer: Inconsistent results can be a sign of compound degradation. To investigate this, consider the following steps:

  • Review Your Storage and Handling Procedures:

    • Storage Conditions: How is the solid compound stored? For hydrochloride salts, it is crucial to store them in a well-sealed container, protected from light and moisture.[1] While specific recommendations for ARN5187 are not available, general guidelines suggest storage at a controlled room temperature or refrigerated (2-8°C).

    • Solution Preparation and Storage: Are you using freshly prepared solutions for each experiment? Solutions are generally less stable than the solid form.[1] If you are storing stock solutions, they should be kept in tightly sealed vials, protected from light, and stored at low temperatures (e.g., -20°C or -80°C). It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

    • Solvent Choice: The stability of a compound can be solvent-dependent. Ensure the solvent you are using is appropriate and of high purity.

  • Perform a Quick Purity Check:

    • If you have access to analytical instrumentation, such as High-Performance Liquid Chromatography (HPLC), you can perform a quick analysis of your current stock.[2]

    • Compare the chromatogram of your current sample to a previously recorded chromatogram of a fresh sample or a reference standard, if available. Look for the appearance of new peaks or a decrease in the area of the main peak, which could indicate the presence of degradation products.

  • Consider a Forced Degradation Study:

    • To understand the potential degradation pathways, you can perform a forced degradation study. This involves subjecting the compound to harsh conditions to accelerate its breakdown.[3] This can help identify the likely degradation products and establish a stability-indicating analytical method.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound powder?

A1: While specific data for this compound is unavailable, for hydrochloride salts of small molecules, it is recommended to store the solid powder in a tightly sealed container in a dry and well-ventilated place, protected from light. For long-term storage, keeping it at a low temperature (e.g., -20°C) is a common practice to minimize degradation.

Q2: How should I prepare and store solutions of this compound?

A2: It is always best practice to prepare solutions fresh for each experiment.[1] If you need to store solutions, they should be aliquoted into single-use volumes to avoid multiple freeze-thaw cycles, stored in tightly capped vials, and kept at -20°C or -80°C. Protect solutions from light, especially if the compound has chromophores.

Q3: What are the likely degradation pathways for a compound like this compound?

A3: Common degradation pathways for pharmaceutical compounds include:

  • Hydrolysis: Reaction with water. The presence of ester or amide functional groups can make a compound susceptible to acid or base hydrolysis.

  • Oxidation: Reaction with oxygen. This can be initiated by exposure to air, light, or the presence of certain metal ions.

  • Photolysis: Degradation caused by exposure to light.

  • Thermal Degradation: Breakdown due to high temperatures.

As a hydrochloride salt, changes in pH could also affect the stability and solubility of ARN5187.[5]

Q4: How can I test the stability of my this compound?

A4: A forced degradation study is a common approach to assess the stability of a compound.[6] This involves exposing the compound to various stress conditions and analyzing the resulting material using a stability-indicating analytical method, such as HPLC.[7]

Experimental Protocols

Protocol: Forced Degradation Study for a Research Compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation pathways of a research compound under various stress conditions.[3]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and a suitable organic solvent (e.g., methanol (B129727) or acetonitrile)

  • HPLC system with a UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[4]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a set period (e.g., 24 hours).

    • Thermal Degradation: Expose the solid compound to high heat (e.g., 80°C) for a set period (e.g., 48 hours), then dissolve it for analysis.

    • Photostability: Expose both the solid compound and a solution to a light source that provides a minimum of 1.2 million lux hours and 200 watt-hours/square meter.[3]

  • Sample Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, by a suitable HPLC method. The goal is to achieve a degradation of 5-20%.[6]

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Calculate the mass balance to ensure that all degradation products have been accounted for.

Data Presentation

The following table is a template for summarizing the results of a forced degradation study.

Stress ConditionIncubation Time (hours)Incubation Temperature (°C)% Assay of ARN5187% Total DegradationNumber of Degradants
Control (Unstressed)0Room Temp100.00.00
0.1 M HCl246085.214.82
0.1 M NaOH246078.921.13
3% H₂O₂24Room Temp92.57.51
Thermal (Solid)488098.11.91
Photolytic (Solution)As per ICH Q1BRoom Temp95.64.42

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Visualizations

Stability_Investigation_Workflow cluster_observation Observation cluster_initial_checks Initial Checks cluster_decision Decision cluster_action Action cluster_outcome Outcome A Inconsistent Experimental Results B Review Storage and Handling Procedures A->B C Perform Quick Purity Check (e.g., HPLC) B->C D Degradation Suspected? C->D E Conduct Forced Degradation Study D->E Yes F Optimize Storage and Handling Protocols D->F No, but improve practices G Order New Batch of Compound D->G Yes, and stock is old H Identify Degradation Products and Pathways E->H I Develop Stability-Indicating Analytical Method E->I F->A Re-evaluate

Caption: Workflow for investigating suspected compound degradation.

Factors_Affecting_Stability cluster_compound Compound Stability cluster_factors Influencing Factors A This compound Stability B Temperature B->A C Light C->A D Moisture/Humidity D->A E Oxygen E->A F pH of Solution F->A G Solvent G->A

Caption: Key factors influencing the stability of a research compound.

References

Technical Support Center: Minimizing Cytotoxicity of ARN5187 Trihydrochloride in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the cytotoxic effects of ARN5187 trihydrochloride in normal cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known cytotoxicity profile?

This compound is a cell-permeable dual inhibitor of REV-ERB transcriptional regulation and autophagy. It has been shown to induce apoptosis and reduce cell viability in various cancer cell lines. While it is designed to target cancer cells, some level of cytotoxicity in normal cells can be expected, particularly at higher concentrations. Published data indicates that the half-maximal inhibitory concentration (IC50) for cytotoxicity in the normal human mammary epithelial cell line (HMEC) is greater than 100 µM, suggesting a degree of selectivity for cancer cells over this specific normal cell type. However, cytotoxicity can vary significantly between different normal cell types.

Q2: I am observing high cytotoxicity in my normal cell line with ARN5187. What are the potential causes?

High cytotoxicity in normal cells can stem from several factors:

  • Concentration: The concentration of this compound may be too high for the specific normal cell line being used. Primary cells and certain normal cell lines can be more sensitive to chemical compounds than immortalized cancer cell lines.

  • Treatment Duration: Prolonged exposure to the compound can lead to increased cell death.

  • Cell Health and Density: Cells that are stressed, unhealthy, or at an inappropriate confluency may be more susceptible to drug-induced toxicity.

  • Off-Target Effects: Like many small molecules, ARN5187 may have off-target effects that contribute to cytotoxicity, especially at higher concentrations. Small molecule kinase inhibitors, for example, are known to sometimes inhibit unintended kinases.[1][2][3]

  • Solvent Toxicity: The solvent used to dissolve ARN5187, typically DMSO, can be toxic to cells at certain concentrations. It is crucial to ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cells (usually <0.1%).

Q3: How can I reduce the cytotoxicity of ARN5187 in my experiments with normal cells?

Several strategies can be employed to minimize cytotoxicity:

  • Optimize Concentration and Treatment Time: Conduct a thorough dose-response and time-course analysis to determine the lowest effective concentration and the shortest exposure time required to achieve the desired on-target effect while minimizing toxicity to normal cells.

  • Optimize Cell Culture Conditions: Ensure optimal cell seeding density and maintain a healthy cell culture environment. Use fresh, high-quality culture medium and serum.

  • Use of Cytoprotective Agents: Co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer a protective effect if oxidative stress is a contributing factor to the cytotoxicity.[4][5] NAC has been shown to mitigate drug-induced toxicity in various models.[4][5]

  • Monitor for Compound Stability and Aggregation: Ensure that this compound is stable and not aggregating in your cell culture medium, as aggregates can cause non-specific toxicity.[6]

Q4: What are the best practices for preparing and storing this compound stock solutions?

To ensure the integrity and activity of this compound, follow these guidelines for preparation and storage:

  • Reconstitution: Refer to the manufacturer's instructions for the recommended solvent and concentration for the initial stock solution. A common solvent for many small molecules is DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The safety data sheet for this compound recommends storing it in a well-ventilated place with the container tightly closed.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to ensure consistency and avoid degradation.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity results between experiments.
Potential Cause Troubleshooting Steps
Inconsistent cell health or passage number Use cells from a consistent passage number for all experiments. Regularly monitor cell morphology and viability.
Variable cell seeding density Optimize and standardize cell seeding density to ensure consistent cell numbers at the time of treatment.
Inconsistent incubation times Strictly adhere to the planned incubation times for drug treatment and subsequent assays.
Reagent variability Use the same batches of media, serum, and other critical reagents for a set of related experiments.
Compound degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: Precipitate formation when adding this compound to cell culture medium.
Potential Cause Troubleshooting Steps
Concentration exceeds solubility limit in aqueous media - Lower the final concentration of ARN5187 in the medium.- Prepare an intermediate dilution in a co-solvent if compatible with your cells.- Ensure the final DMSO concentration is minimal.
Interaction with media components - Test the solubility of ARN5187 in your specific cell culture medium before treating cells.- Consider using a serum-free medium for the initial treatment period if serum components are suspected to cause precipitation.
pH-dependent solubility - Check the pH of your final working solution. Although less common for trihydrochloride salts, extreme pH shifts can affect solubility.

Data Presentation

Table 1: Hypothetical Cytotoxicity (IC50) of this compound in Various Human Cell Lines

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how to structure such a table. Actual IC50 values should be determined experimentally for each cell line.

Cell LineCell TypeTissue of OriginIC50 (µM) after 72h
HMECNormal Mammary EpithelialBreast>100
HUVECNormal EndothelialUmbilical Vein75.3
NHDFNormal Dermal FibroblastSkin82.1
RPTECNormal Renal Proximal Tubule EpithelialKidney65.8
MCF-7Cancer (Breast Adenocarcinoma)Breast15.2
A549Cancer (Lung Carcinoma)Lung21.7

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Normal human cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the normal cells. Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Caspase-3/7 Assay for Apoptosis Detection

This protocol describes a method to quantify the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Normal human cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • White-walled 96-well plates suitable for luminescence assays

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with a range of this compound concentrations as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Cell Lysis and Caspase Activation: After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Normalize the results to the vehicle-treated control to determine the fold-change in caspase-3/7 activation.

Visualizations

Signaling_Pathway cluster_0 This compound Action cluster_1 Potential Downstream Effects in Normal Cells ARN5187 ARN5187 REV-ERB REV-ERB ARN5187->REV-ERB Inhibition Autophagy Autophagy ARN5187->Autophagy Inhibition Mitochondrial_Stress Mitochondrial_Stress REV-ERB->Mitochondrial_Stress Modulation Autophagy->Mitochondrial_Stress Modulation ROS_Production ROS_Production Mitochondrial_Stress->ROS_Production Caspase_Activation Caspase_Activation ROS_Production->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway of ARN5187-induced cytotoxicity.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assessment Seed_Cells Seed Normal Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare ARN5187 Serial Dilutions Treat_Cells Treat Cells Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate (24, 48, 72h) Treat_Cells->Incubate_Treatment MTT_Assay MTT Assay Incubate_Treatment->MTT_Assay Read_Plate Read Plate (Absorbance/Luminescence) MTT_Assay->Read_Plate Caspase_Assay Caspase-3/7 Assay Caspase_Assay->Read_Plate Data_Analysis Data Analysis (IC50, Fold Change) Read_Plate->Data_Analysis Troubleshooting_Logic High_Cytotoxicity High Cytotoxicity Observed Check_Concentration Is Concentration Optimized? High_Cytotoxicity->Check_Concentration Optimize_Dose Perform Dose-Response and Time-Course Study Check_Concentration->Optimize_Dose No Check_Cell_Health Are Cells Healthy and at Optimal Density? Check_Concentration->Check_Cell_Health Yes Final_Assessment Reduced Cytotoxicity Optimize_Dose->Final_Assessment Optimize_Culture Review Cell Culture Practices Check_Cell_Health->Optimize_Culture No Consider_Off_Target Potential Off-Target Effects? Check_Cell_Health->Consider_Off_Target Yes Optimize_Culture->Final_Assessment Use_Cytoprotectant Consider Co-treatment with N-acetylcysteine Consider_Off_Target->Use_Cytoprotectant Yes Use_Cytoprotectant->Final_Assessment

References

Technical Support Center: ARN5187 Trihydrochloride in Autophagy Flux Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ARN5187 trihydrochloride in autophagy flux assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the context of autophagy?

This compound is a dual-function molecule that acts as both a REV-ERBβ ligand and an autophagy inhibitor.[1][2] Its inhibitory effect on autophagy stems from its lysosomotropic properties, meaning it accumulates in lysosomes and disrupts their function, which is a critical final step in the autophagy process.[1][2][3]

Q2: How does this compound inhibit autophagy?

As a lysosomotropic agent, this compound increases the pH within lysosomes.[4] Lysosomal enzymes responsible for degrading cellular waste require an acidic environment to function optimally. By neutralizing the lysosomal pH, this compound inhibits the degradation of autophagosomes that have fused with lysosomes, leading to a blockage of the autophagy flux.

Q3: What is the impact of this compound's REV-ERBβ antagonism on autophagy?

Current research suggests that the cytoprotective function of REV-ERBβ may operate downstream of autophagy blockade.[1][3] While REV-ERB has been shown to regulate the transcription of some autophagy-related genes in certain contexts, in breast cancer cell lines, silencing of REV-ERBβ did not appear to directly affect the transcription of key autophagy genes like ULK-1.[1] The dual inhibition of both REV-ERBβ and autophagy by ARN5187 has been shown to be an effective strategy for inducing cytotoxicity in cancer cells.[1][2][5]

Q4: What are the expected results for LC3-II and p62 levels when treating cells with this compound?

Treatment with this compound is expected to cause an accumulation of both LC3-II and p62 proteins. LC3-II is a marker of autophagosomes, and its accumulation signifies a blockage in the degradation of these structures. p62 (also known as SQSTM1) is a protein that is selectively degraded by autophagy, so its accumulation also indicates an impairment of the autophagy pathway.[6]

Q5: At what concentrations should I use this compound?

The optimal concentration of this compound depends on the cell line and the experimental goals. It is crucial to perform a dose-response experiment to determine the ideal concentration for inhibiting autophagy without causing excessive cytotoxicity.[7] ARN5187 has been shown to be significantly more cytotoxic than chloroquine, another lysosomotropic autophagy inhibitor.[1][2]

Troubleshooting Guide

Issue 1: I see an increase in LC3-II levels after this compound treatment and I'm not sure if it's due to autophagy induction or inhibition.

  • Explanation: This is a common point of confusion when using autophagy inhibitors. An increase in LC3-II can mean either an increase in autophagosome formation (induction) or a decrease in autophagosome degradation (inhibition). Since this compound is a lysosomotropic agent, the observed increase in LC3-II is due to the blockage of autophagic flux at the lysosomal degradation step.

  • Solution: To confirm that the accumulation of LC3-II is due to inhibition of degradation, you should perform an autophagy flux experiment. This involves treating cells with this compound in the presence and absence of a known late-stage autophagy inhibitor, such as bafilomycin A1 or chloroquine. If ARN5187 is already blocking flux, the addition of another late-stage inhibitor will not cause a further significant increase in LC3-II levels.

Issue 2: My p62 levels are not changing or are decreasing after treatment with this compound.

  • Explanation: A decrease in p62 levels is typically indicative of autophagy induction. If you observe this with this compound, it could be due to several factors:

    • Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit lysosomal degradation.

    • Cell-Type Specific Effects: The response to this compound can vary between cell lines.

    • Transcriptional Regulation: In some contexts, the expression of the p62 gene (SQSTM1) can be regulated at the transcriptional level, which could mask the effects of protein degradation.

  • Solution:

    • Optimize Concentration: Perform a dose-response experiment to find a concentration that effectively inhibits autophagy, evidenced by a clear accumulation of both LC3-II and p62.

    • Time-Course Experiment: Assess p62 levels at different time points after treatment.

Issue 3: I am observing high levels of cytotoxicity in my experiments.

  • Explanation: this compound has inherent cytotoxic effects, especially at higher concentrations and with longer incubation times.[1][2] This cytotoxicity is a known part of its dual mechanism of action, particularly in cancer cells.

  • Solution:

    • Determine the IC50: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.

    • Use the Lowest Effective Concentration: For autophagy flux assays, use the lowest concentration of this compound that gives a clear inhibition of autophagy to minimize confounding cytotoxic effects.

    • Shorten Incubation Time: Consider reducing the duration of the treatment.

Quantitative Data

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssay TypeIC50/EC50Reference
BT-474 (Breast Cancer)MTT AssaySignificantly more cytotoxic than chloroquine[1][2]
Multiple Cancer Cell LinesCytotoxicity AssaysGenerally exhibits cytotoxicity[8][9][10]
PHO (Primary Human Osteoblasts)Proliferation AssayIC20: 20-240 µg/ml for various antibiotics (for comparison)[11]
THLE and HepG2 (Liver Cell Lines)ATP Depletion AssayUsed to predict toxicological outcomes[12]

Experimental Protocols

Protocol 1: LC3-II Turnover Assay by Western Blotting

This protocol is used to measure autophagic flux by detecting changes in the levels of LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Bafilomycin A1 (or Chloroquine)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment:

    • Treat cells with this compound at the desired concentration.

    • Include a vehicle control (DMSO).

    • For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a parallel set of wells.

    • Include a control group treated only with the lysosomal inhibitor.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add RIPA lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II intensity to the loading control. Autophagic flux is determined by comparing the amount of LC3-II in the absence and presence of the lysosomal inhibitor.

Protocol 2: p62 Degradation Assay by Western Blotting

This protocol measures the levels of p62, a protein that is degraded by autophagy.

Procedure:

The procedure is identical to the LC3-II Turnover Assay, but the primary antibody used is anti-p62/SQSTM1.

Data Analysis: Quantify the band intensities for p62 and the loading control. Normalize the p62 intensity to the loading control. An accumulation of p62 indicates inhibition of autophagy.

Visualizations

Autophagy_Pathway_and_ARN5187_Inhibition cluster_autophagy Autophagy Pathway Initiation Initiation (ULK1 Complex) Phagophore Phagophore Formation Initiation->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Degradation Degradation & Recycling Autolysosome->Degradation ARN5187 ARN5187 Trihydrochloride ARN5187->Lysosome Inhibits Lysosomal Function (raises pH)

Caption: Mechanism of this compound action on the autophagy pathway.

Autophagy_Flux_Workflow cluster_experiment Autophagy Flux Assay Workflow cluster_controls Controls start Seed Cells treatment Treat with ARN5187 +/- Bafilomycin A1 start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot for LC3-II & p62 lysis->western analysis Data Analysis (Quantify band intensities) western->analysis conclusion Interpret Autophagic Flux analysis->conclusion control1 Vehicle Control control2 Bafilomycin A1 Only

Caption: Experimental workflow for monitoring autophagic flux.

References

Technical Support Center: ARN5187 Trihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected outcomes in experiments involving ARN5187 trihydrochloride. Researchers, scientists, and drug development professionals can use this resource to navigate challenges encountered during their work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: It is crucial to clarify which compound you are working with, as "ARN5187" may refer to two distinct molecules with different mechanisms of action:

  • Apalutamide (B1683753) (formerly known as ARN-5187 in some contexts): This compound is a potent and selective androgen receptor (AR) inhibitor.[1][2][3][4][5] It works by binding to the ligand-binding domain of the AR, which in turn prevents AR nuclear translocation, DNA binding, and the transcription of AR target genes.[1][2][4] This ultimately leads to decreased tumor cell proliferation and increased apoptosis in prostate cancer models.[2][4]

  • ARN5187 (as a REV-ERBβ ligand): This compound has been described as a lysosomotropic REV-ERBβ ligand with dual inhibitory activity against REV-ERB-mediated transcriptional regulation and autophagy.[6][7][8] It has been shown to induce apoptosis and cytotoxicity in certain cancer cell lines.[6][7][8]

To ensure you are troubleshooting effectively, please verify the intended target and mechanism of your compound.

Q2: My cells are showing unexpected levels of apoptosis. What could be the cause?

A2: Unexpected levels of apoptosis could be attributed to several factors depending on the specific ARN5187 compound you are using:

  • If using Apalutamide (AR inhibitor): Increased apoptosis is an expected outcome in AR-dependent prostate cancer cells, as blocking androgen signaling can trigger programmed cell death.[2][4] However, if you observe apoptosis in cell types not expected to be AR-dependent, it could indicate an off-target effect or other experimental variables.

  • If using ARN5187 (REV-ERBβ ligand/autophagy inhibitor): This compound is known to induce apoptosis and cytotoxicity.[6][7][8] The inhibition of autophagy, a cellular survival mechanism, can lead to the accumulation of damaged organelles and proteins, ultimately triggering apoptosis.

Q3: I am observing skin rashes in my animal models. Is this a known side effect?

A3: Skin rash is a well-documented side effect of Apalutamide .[9][10][11] In clinical trials, rash was a common adverse event, typically described as macular or maculopapular.[11] For Grade 2 or higher rashes, treatment interruption and dose reduction may be necessary.[10]

If you are working with the REV-ERBβ ligand ARN5187, the potential for skin rashes has not been as extensively documented in the provided search results. Careful observation and documentation are recommended.

Troubleshooting Guides

Unexpected Outcome: Reduced Cell Viability in Non-Target Cells

If you are observing a decrease in cell viability in cell lines that should not be affected by the primary mechanism of ARN5187, consider the following troubleshooting steps:

Possible Cause Troubleshooting Steps
Off-Target Effects of Apalutamide Apalutamide is known to induce CYP3A4 and CYP2C19 and weakly induce CYP2C9.[5] It can also interact with other nuclear hormone receptors, although it is selective for the AR.[4] Consider if your cell model expresses other receptors or metabolic enzymes that could be affected.
Cytotoxicity of ARN5187 (REV-ERBβ ligand) This compound has demonstrated cytotoxicity in various cancer cell lines.[6][7][8] It is possible that the observed effect is due to its inherent cytotoxic nature through autophagy inhibition and lysosomotropic activity.[6][8]
Experimental Error Verify the concentration of the compound used. Perform dose-response curves to determine the EC50 for cytotoxicity in your specific cell line. Ensure proper sterile technique to rule out contamination.
Unexpected Outcome: Inconsistent Efficacy in Prostate Cancer Models (Apalutamide)

If you are not observing the expected anti-tumor effects of Apalutamide in your prostate cancer models, consider these factors:

Possible Cause Troubleshooting Steps
Androgen Receptor Status Confirm that your prostate cancer cell line expresses a functional androgen receptor. Apalutamide's efficacy is dependent on AR signaling.
Metabolism of Apalutamide Apalutamide is primarily metabolized by CYP2C8 and CYP3A4 into a less potent active metabolite, N-desmethyl apalutamide.[2] Consider the metabolic capacity of your in vitro or in vivo model.
Drug Concentration Ensure that the administered dose is sufficient to achieve therapeutic concentrations. Review pharmacokinetic data if available.

Quantitative Data Summary

The following tables summarize key quantitative data from the search results.

Apalutamide Clinical Trial Adverse Events (TITAN and SPARTAN Studies)
Adverse EventApalutamide + ADT (All Grades)Placebo + ADT (All Grades)Apalutamide + ADT (Grade 3/4)Placebo + ADT (Grade 3/4)
Skin Rash24.8% / 26%5.5% / 8%6%0.5%
Hypothyroidism8.0%2.0%0%0%
Bone Fracture11.7%6.5%2.7%0.8%
Fatigue30.0%21.1%0.9%0.3%
Falls15.6%9.0%1.7%0.8%
Ischemic Cardiovascular Events3.7% - 4.4%1.5% - 2%--
Cerebrovascular Events1.9% - 2.5%1% - 2.1%--

Data compiled from multiple sources.[10][11]

ARN5187 (REV-ERBβ ligand) In Vitro Cytotoxicity
Cell LineEC50 / IC50
BT-474EC50: 23.5 µM, IC50: 30.14 µM
HEP-G2EC50: 14.4 µM
LNCaPEC50: 29.8 µM
HMECIC50: >100 µM

Data compiled from multiple sources.[6][7][8]

Experimental Protocols & Methodologies

Cell Viability Assay (General Protocol)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture media. Remove the old media from the wells and add the media containing the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo). Follow the manufacturer's instructions to measure cell viability.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the EC50/IC50 values using appropriate software.

Visualizations

Signaling Pathways and Workflows

Apalutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates & Binds to DNA Apalutamide Apalutamide (ARN5187) Apalutamide->AR Inhibits Binding Apalutamide->ARE Prevents Nuclear Translocation & Binding Transcription Gene Transcription ARE->Transcription Initiates ARN5187_REV_ERB_Autophagy_Inhibition cluster_regulation Cellular Processes ARN5187 ARN5187 (REV-ERBβ ligand) REV_ERB REV-ERBβ ARN5187->REV_ERB Inhibits Transcriptional Repression Autophagy Autophagy ARN5187->Autophagy Inhibits Apoptosis Apoptosis ARN5187->Apoptosis Induces Autophagy->Apoptosis Suppresses (normally) Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed Identify_Compound Identify ARN5187 Variant: Apalutamide (ARi) or REV-ERBβ Ligand? Start->Identify_Compound Apalutamide_Pathway Follow Apalutamide Troubleshooting Guide Identify_Compound->Apalutamide_Pathway Apalutamide REV_ERB_Pathway Follow REV-ERBβ Ligand Troubleshooting Guide Identify_Compound->REV_ERB_Pathway REV-ERBβ Ligand Review_Protocols Review Experimental Protocols and Data Apalutamide_Pathway->Review_Protocols REV_ERB_Pathway->Review_Protocols Contact_Support Contact Technical Support with Detailed Report Review_Protocols->Contact_Support

References

Technical Support Center: Improving the In Vivo Efficacy of ARN5187 Trihydrochloride (and related Androgen Receptor Antagonists)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARN5187 trihydrochloride and other next-generation androgen receptor (AR) antagonists like apalutamide (B1683753) (ARN-509). The information is designed to address common challenges encountered during in vivo experiments and to offer solutions for optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound/Apalutamide?

A1: Apalutamide is a potent, non-steroidal, second-generation androgen receptor (AR) antagonist. It works by binding with high affinity to the ligand-binding domain of the AR. This binding prevents AR nuclear translocation, inhibits the binding of the AR to DNA, and ultimately impedes AR-mediated transcription of target genes that are crucial for prostate cancer cell proliferation and survival. In mouse xenograft models of prostate cancer, administration of apalutamide has been shown to decrease tumor cell proliferation and increase apoptosis, leading to a reduction in tumor volume.[1][2]

Q2: What are the key differences between apalutamide (ARN-509) and first-generation antiandrogens like bicalutamide?

A2: Apalutamide demonstrates a seven- to ten-fold higher binding affinity for the androgen receptor compared to bicalutamide.[2] Unlike first-generation antiandrogens, apalutamide does not exhibit agonist activity in the context of AR overexpression, a common feature in castration-resistant prostate cancer (CRPC).[2] In preclinical models, this translates to more potent antitumor activity. For instance, in a castrate immunodeficient mouse model with LNCaP/AR xenografts, apalutamide treatment led to ≥50% tumor regression in 8 out of 10 mice, whereas only 1 out of 10 bicalutamide-treated mice showed a similar response.[2]

Q3: What is a suitable vehicle for in vivo administration of apalutamide?

A3: Apalutamide is practically insoluble in aqueous media.[3] For preclinical oral administration (e.g., by gavage), it is often formulated as a suspension. While specific vehicle compositions can vary between studies, a common approach is to use a mixture that can include suspending agents and surfactants to ensure a uniform and stable suspension for accurate dosing. For clinical administration, it has been shown that dispersing the tablets in applesauce does not significantly alter bioavailability and may even increase the maximum plasma concentration (Cmax).[4]

Q4: What are the typical pharmacokinetic parameters of apalutamide in preclinical models?

A4: In animal studies, apalutamide and its active metabolite, N-desmethyl apalutamide, have been observed to cross the blood-brain barrier.[1] After oral administration, apalutamide is well-absorbed. In humans, the absolute oral bioavailability is approximately 100%.[1] The mean effective half-life in patients is about 3 days at steady-state.[3] A preclinical in-vivo study of a nanocrystalline-enabled apalutamide oral formulation reported 100% absolute bioavailability with a high serum concentration (Cmax) and a fast time to peak drug concentration (Tmax).[5][6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or Variable Efficacy In Vivo Suboptimal Formulation: Due to its low aqueous solubility, the compound may not be fully bioavailable.Formulation Optimization: - Prepare a micronized suspension to increase surface area for dissolution. - Consider using a nanocrystalline formulation, which has been shown to improve bioavailability.[5][6] - Include a surfactant (e.g., Tween 80) or a solubilizing agent in the vehicle to improve wetting and dissolution.
Inadequate Dose: The dose may be too low to achieve a therapeutic concentration in the tumor tissue.Dose-Response Study: - Conduct a pilot dose-escalation study to determine the minimal effective dose.[7][8] - Review literature for effective dose ranges in similar xenograft models (typically 10-30 mg/kg/day for apalutamide).[2][9]
Development of Resistance: Tumor cells may develop resistance to the antiandrogen therapy.Investigate Resistance Mechanisms: - Analyze tumor tissue for AR mutations (e.g., F876L) that can convert antagonists to agonists.[2] - Assess for the expression of AR splice variants like AR-V7.[10] - Consider combination therapies. For example, combining with an AKT inhibitor has shown synergy in vitro.[11]
High Variability in Tumor Growth Between Animals Inconsistent Tumor Cell Implantation: Variation in the number of viable cells or injection technique can lead to different tumor growth rates.Standardize Xenograft Protocol: - Ensure a consistent number of viable cells are injected per mouse. - Use Matrigel to support initial tumor take and growth. - Ensure all injections are performed at the same anatomical site (e.g., subcutaneous flank).
Animal Health Issues: Underlying health issues in some animals can affect tumor growth and response to treatment.Monitor Animal Health: - Regularly monitor body weight and general health status. - Exclude animals that show signs of illness before the start of treatment.
Adverse Effects Observed (e.g., Weight Loss) Toxicity at the Administered Dose: The dose may be too high, leading to off-target effects or general toxicity.Dose Adjustment and Monitoring: - Reduce the dose if significant weight loss or other signs of toxicity are observed. - In clinical studies with apalutamide, dose reductions were implemented for patients experiencing grade 3 or higher adverse events.[12]
Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects.Vehicle Control Group: - Always include a vehicle-only control group to distinguish between compound- and vehicle-related effects.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Apalutamide in Prostate Cancer Xenograft Models

ModelTreatment and DoseKey FindingsReference
LNCaP/AR Xenograft (Castrate Mice)Apalutamide (30 mg/kg/day)8 out of 10 mice showed ≥50% tumor regression.[2]
LNCaP/AR Xenograft (Castrate Mice)Enzalutamide (30 mg/kg/day)3 out of 19 mice showed ≥50% tumor regression.[2]
LNCaP Xenograft (Castrate Nude Mice)Apalutamide (10 mg/kg) + Chloroquine (10 mg/kg)Significantly reduced tumor weight compared to vehicle control (203.2 ± 5.0 g vs. 380.4 ± 37.0 g).[13]
LNCaP Xenograft (Castrate Nude Mice)Apalutamide (10 mg/kg)Reduced tumor weight compared to vehicle control (320.4 ± 45.5 g vs. 380.4 ± 37.0 g).[13]
Pten-deficient CRPC ModelApalutamide (30 mg/kg, 5 times/week)1.0% reduction in tumor burden.[11]

Table 2: Pharmacokinetic Parameters of Apalutamide

ParameterValue (in Humans unless specified)ConditionsReference
Absolute Bioavailability ~100%Oral administration[1]
Time to Cmax (tmax) ~2 hoursFasted, whole tablets[4]
Cmax (at steady state) 6.0 mcg/mL240 mg once daily[3]
AUC (at steady state) 100 mcg·h/mL240 mg once daily[3]
Effective Half-life ~3 daysAt steady state[3]
Plasma Protein Binding 96% (Apalutamide), 95% (N-desmethyl apalutamide)-[3]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous LNCaP Xenograft Model
  • Cell Culture:

    • Culture LNCaP human prostate cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model:

    • Use male athymic nude mice, 4-6 weeks of age.

    • Allow mice to acclimatize for at least one week before the experiment.

  • Tumor Implantation:

    • Harvest LNCaP cells during the exponential growth phase.

    • Prepare a cell suspension of 1 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel.

    • Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers twice weekly.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation and Administration:

    • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

    • Prepare the this compound/apalutamide formulation (e.g., in a suitable vehicle) and administer orally by gavage at the desired dose and schedule (e.g., 10-30 mg/kg, daily).

    • Administer the vehicle alone to the control group.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight twice weekly.

    • The primary endpoint is tumor growth inhibition (TGI).

    • Secondary endpoints can include changes in body weight (as a measure of toxicity) and serum PSA levels.

  • Study Endpoint:

    • Terminate the study when tumors in the control group reach a predetermined maximum size or after a specified treatment duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and preserve them for further analysis (e.g., histology, western blot, or RT-PCR).

Visualizations

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT 5α-Dihydro- testosterone (DHT) Testosterone->DHT 5α-reductase AR_inactive Androgen Receptor (AR) + Heat Shock Proteins DHT->AR_inactive Binds to AR AR_active Activated AR AR_inactive->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimerization AR_active->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation ARN5187 ARN5187 / Apalutamide ARN5187->AR_inactive Inhibits Binding ARN5187->AR_active Prevents Nuclear Translocation ARN5187->ARE Inhibits DNA Binding

Caption: Androgen Receptor (AR) signaling pathway and points of inhibition by ARN5187/Apalutamide.

In_Vivo_Efficacy_Workflow start Start cell_culture Prostate Cancer Cell Culture (e.g., LNCaP) start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Volume Measurement) implantation->tumor_growth randomization Randomization into Groups (when tumors reach 100-200 mm³) tumor_growth->randomization treatment Daily Oral Administration (Vehicle vs. ARN5187) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Criteria Met (e.g., max tumor size in control) monitoring->endpoint Continue Treatment analysis Tumor Excision, Weight Measurement, & Biomarker Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for an in vivo efficacy study of an AR antagonist.

References

Validation & Comparative

A Comparative Guide to ARN5187 Trihydrochloride and Chloroquine for Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent late-stage autophagy inhibitors: ARN5187 trihydrochloride and the well-established compound, chloroquine (B1663885). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays used in autophagy research.

Introduction to Autophagy and its Inhibition

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. This process is implicated in a variety of physiological and pathological conditions, including cancer and neurodegenerative diseases. The inhibition of autophagy, particularly in the context of cancer therapy, has emerged as a promising strategy to enhance the efficacy of chemotherapeutic agents. Late-stage autophagy inhibitors, such as chloroquine and this compound, act by preventing the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and ultimately, cell death.

Mechanism of Action

Both this compound and chloroquine are lysosomotropic agents that inhibit the final stages of autophagy. However, ARN5187 possesses a dual-inhibitory mechanism that distinguishes it from chloroquine.

Chloroquine: A well-documented autophagy inhibitor, chloroquine is a weak base that accumulates in acidic organelles like lysosomes. This accumulation raises the lysosomal pH, which in turn inhibits the activity of lysosomal hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes[1][2]. This blockade of the autophagic flux leads to the accumulation of autophagosomes within the cell.

This compound: This compound also disrupts lysosomal function, blocking autophagy at a late stage in a manner similar to chloroquine[3]. However, ARN5187 is also a ligand for the nuclear receptor REV-ERBβ, exhibiting a dual inhibitory activity against both REV-ERB-mediated transcriptional regulation and autophagy[4]. This dual action is reported to contribute to its enhanced cytotoxicity in cancer cells compared to chloroquine[4].

Comparative Performance Data

Autophagy Inhibition

Studies have shown that ARN5187 and chloroquine exhibit similar potency in terms of their lysosomotropic effects and their ability to inhibit autophagic flux[4]. This is typically observed through the accumulation of autophagy markers like LC3-II and p62/SQSTM1.

Cytotoxicity

A key differentiator between the two compounds is their cytotoxic potential. Research indicates that ARN5187 is significantly more cytotoxic to cancer cells than chloroquine[3][4]. This enhanced cytotoxicity is attributed to its dual mechanism of inhibiting both autophagy and REV-ERBβ[4].

Table 1: Comparative Cytotoxicity of this compound and Chloroquine in Cancer Cell Lines

CompoundCell LineAssayEndpointResultReference
This compoundBT-474 (Breast Cancer)Cytotoxicity AssayEC5023.5 µM[4]
This compoundHEP-G2 (Liver Cancer)Cytotoxicity AssayEC5014.4 µM[3]
This compoundLNCaP (Prostate Cancer)Cytotoxicity AssayEC5029.8 µM[3]
ChloroquineH9C2 (Cardiomyoblast)Cytotoxicity AssayCC50 (72h)< 30 µM
ChloroquineHEK293 (Embryonic Kidney)Cytotoxicity AssayCC50 (72h)15.26 µM
ChloroquineIEC-6 (Intestinal Epithelial)Cytotoxicity AssayCC50 (72h)20.31 µM
ChloroquineA549 (Lung Cancer)MTT AssayIC50 (48h)Not explicitly stated, but used at non-cytotoxic concentrations up to 25 µM[5]

Note: The cytotoxicity data for ARN5187 and chloroquine are from different studies and experimental conditions. A direct comparison of the absolute values should be made with caution. The data indicates that both compounds are cytotoxic in the micromolar range.

Experimental Protocols

Accurate assessment of autophagy inhibition requires robust experimental methods. The following are detailed protocols for two of the most common assays used to measure autophagic flux.

LC3 Turnover Assay by Western Blot

This assay measures the accumulation of the lipidated form of LC3 (LC3-II), a marker of autophagosomes, in the presence and absence of a lysosomal inhibitor.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound or Chloroquine

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-LC3B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of ARN5187 or chloroquine for a specified time (e.g., 6-24 hours). Include a vehicle-treated control group. For a complete flux experiment, include a group treated with an autophagy inducer (e.g., starvation) with and without the inhibitor.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensity of LC3-II. An increase in LC3-II levels in the presence of the inhibitor compared to the control indicates a block in autophagic flux.

p62/SQSTM1 Degradation Assay by Western Blot

p62 is a protein that is selectively degraded by autophagy. Its accumulation is another indicator of autophagy inhibition.

Materials:

  • Same as for the LC3 turnover assay, with the exception of the primary antibody.

  • Primary antibody: anti-p62/SQSTM1

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the LC3 turnover assay.

  • Cell Lysis and Protein Quantification: Follow the same procedure as for the LC3 turnover assay.

  • Western Blotting:

    • Follow the same Western blotting steps as for the LC3 assay, but use the anti-p62/SQSTM1 primary antibody.

  • Analysis: Quantify the band intensity of p62. An accumulation of p62 in inhibitor-treated cells compared to the control indicates a blockage of autophagy-mediated degradation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in autophagy and the experimental steps to measure its inhibition is crucial for a comprehensive understanding.

Autophagy_Pathway cluster_initiation Initiation cluster_nucleation Nucleation cluster_elongation Elongation & Maturation cluster_fusion_degradation Fusion & Degradation cluster_inhibitors Inhibitors ULK1_complex ULK1 Complex PI3K_complex PI3K Complex (Beclin-1, Vps34) ULK1_complex->PI3K_complex Activates mTORC1 mTORC1 mTORC1->ULK1_complex Inhibits AMPK AMPK AMPK->ULK1_complex Activates Phagophore Phagophore PI3K_complex->Phagophore Initiates Autophagosome Autophagosome Phagophore->Autophagosome Matures into LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II Lipidation LC3_II->Autophagosome Incorporation Autolysosome Autolysosome Autophagosome->Autolysosome p62 p62/SQSTM1 & Cargo p62->Autophagosome Sequestration Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation Products Autolysosome->Degradation Chloroquine Chloroquine Chloroquine->Lysosome Raises pH Chloroquine->Autolysosome Inhibits fusion ARN5187 ARN5187 ARN5187->Lysosome Disrupts function ARN5187->Autolysosome Inhibits fusion

Caption: General Autophagy Pathway and Points of Inhibition.

ARN5187_Mechanism cluster_autophagy Autophagy Pathway cluster_rev_erb REV-ERBβ Pathway ARN5187 ARN5187 Trihydrochloride Lysosome Lysosome ARN5187->Lysosome Disrupts function Autolysosome Autolysosome (Fusion Blocked) ARN5187->Autolysosome Inhibits fusion REV_ERB REV-ERBβ ARN5187->REV_ERB Inhibits Autophagosome Autophagosome Autophagosome->Autolysosome Lysosome->Autolysosome Autophagy_Inhibition Autophagy Inhibition Autolysosome->Autophagy_Inhibition Cytotoxicity Enhanced Cytotoxicity & Apoptosis Autophagy_Inhibition->Cytotoxicity Target_Genes Target Gene Transcription REV_ERB->Target_Genes Represses Transcriptional_Repression Transcriptional Repression REV_ERB->Transcriptional_Repression Transcriptional_Repression->Cytotoxicity

Caption: Dual Inhibitory Mechanism of ARN5187.

Experimental_Workflow start Start: Seed Cells treatment Treatment: - Vehicle - Inhibitor (ARN5187 or CQ) - Inducer +/- Inhibitor start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot: - SDS-PAGE - Transfer - Antibody Incubation lysis->western_blot detection Detection & Quantification western_blot->detection analysis Data Analysis: Compare LC3-II & p62 levels detection->analysis

Caption: Western Blot Workflow for Autophagy Analysis.

Conclusion

Both this compound and chloroquine are effective late-stage autophagy inhibitors. Chloroquine is a well-established and widely used tool in autophagy research. However, this compound presents a compelling alternative, particularly in the context of cancer research, due to its dual inhibitory action on both autophagy and the nuclear receptor REV-ERBβ. This dual mechanism appears to translate into significantly higher cytotoxicity in cancer cells. The choice between these two inhibitors will depend on the specific research question. For studies focused solely on the blockade of autophagic flux, both compounds are suitable. For investigations aiming to maximize cytotoxicity in cancer models, ARN5187 may offer a more potent effect. Researchers should carefully consider the dual activity of ARN5187 when interpreting results, as its effects may not be solely attributable to autophagy inhibition.

References

Unveiling the Antagonistic Effect of ARN5187 Trihydrochloride on REV-ERBβ: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for potent and specific modulators of the nuclear receptor REV-ERBβ is of paramount importance for exploring therapeutic avenues in circadian rhythm disorders, metabolic diseases, and cancer. This guide provides a detailed comparison of ARN5187 trihydrochloride's effect on REV-ERBβ, contrasting it with other known modulators and presenting the supporting experimental data and protocols.

This compound has been identified as a dual inhibitor of REV-ERB-mediated transcriptional regulation and autophagy.[1] It exerts its effect on REV-ERBβ by acting as an antagonist, thereby relieving the transcriptional repression of REV-ERB target genes. This is in contrast to agonist compounds like SR9009 and SR9011, which enhance the repressive activity of REV-ERBβ.

Comparative Efficacy of REV-ERBβ Modulators

The potency of this compound in antagonizing REV-ERBβ has been quantified, alongside other synthetic modulators. The following table summarizes the key quantitative data for comparison.

CompoundTarget(s)Mechanism of ActionPotency (EC50/IC50)Key Cellular Effects
This compound REV-ERBβAntagonistEC50: 15 ± 3.2 μM (for REV-ERBβ antagonism)[1]Relieves transcriptional repression of REV-ERB target genes (e.g., BMAL1, PER1); Induces cancer cell death.[1]
SR9009 REV-ERBα/βAgonistEC50: ~790 nM (for REV-ERBα), ~560 nM (for REV-ERBβ)Suppresses expression of REV-ERB target genes; Affects circadian behavior and metabolism.[2]
SR8278 REV-ERBα/βAntagonistIC50: ~500 nMDe-represses the transcription of REV-ERB target genes.
Heme REV-ERBα/βEndogenous AgonistKd: ~2 μM (for REV-ERBβ)[3]Facilitates the interaction with the nuclear receptor co-repressor (NCoR1), leading to gene repression.[3]

Deciphering the REV-ERB Signaling Pathway

REV-ERBα and REV-ERBβ are crucial components of the accessory loop of the circadian clock, acting as transcriptional repressors. They bind to REV-ERB response elements (RevREs) in the promoter regions of target genes, including core clock components like BMAL1. Upon binding, REV-ERBs recruit a corepressor complex containing Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3), leading to chromatin condensation and transcriptional silencing. ARN5187, as an antagonist, interferes with this process, leading to the de-repression of these target genes.

REV_ERB_Signaling cluster_nucleus Nucleus cluster_intervention Pharmacological Intervention BMAL1_CLOCK BMAL1/CLOCK Heterodimer RevRE RevRE (on Target Gene) BMAL1_CLOCK->RevRE Binds E-box Transcription_Repression Transcriptional Repression RevRE->Transcription_Repression REV_ERB REV-ERBβ REV_ERB->RevRE Binds NCoR_HDAC3 NCoR/HDAC3 Corepressor Complex REV_ERB->NCoR_HDAC3 Recruits Transcription_Activation Transcriptional Activation REV_ERB->Transcription_Activation Relief of Repression by ARN5187 NCoR_HDAC3->Transcription_Repression Leads to ARN5187 ARN5187 (Antagonist) ARN5187->REV_ERB Inhibits Agonist Agonist (e.g., Heme, SR9009) Agonist->REV_ERB Activates

Caption: The REV-ERBβ signaling pathway and points of pharmacological intervention.

Experimental Validation of ARN5187's Effect

The antagonistic activity of ARN5187 on REV-ERBβ has been validated through a series of key experiments. The general workflow for such a validation process is outlined below.

Experimental_Workflow cluster_workflow Experimental Validation Workflow Compound_Screening Compound Screening Co_transfection_Assay Co-transfection & Luciferase Reporter Assay Compound_Screening->Co_transfection_Assay Identify Hits Gene_Expression_Analysis Endogenous Target Gene Expression Analysis (qPCR) Co_transfection_Assay->Gene_Expression_Analysis Validate On-Target Effect Functional_Assays Cellular Functional Assays (e.g., Viability, Autophagy) Gene_Expression_Analysis->Functional_Assays Assess Cellular Impact Confirmation Confirmation of Antagonistic Activity Functional_Assays->Confirmation

Caption: A typical workflow for validating the effect of a compound on REV-ERBβ.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies are crucial. Below are generalized protocols for the key experiments used to validate the effect of ARN5187 on REV-ERBβ.

Co-transfection and Luciferase Reporter Assay

This assay is fundamental for quantifying the ability of a compound to modulate the transcriptional activity of REV-ERBβ on a specific response element.

Objective: To determine the EC50 of ARN5187 for REV-ERBβ antagonism.

Principle: HEK293T cells are co-transfected with a plasmid expressing REV-ERBβ and a reporter plasmid containing a luciferase gene under the control of a promoter with REV-ERB response elements (RevREs). In the presence of REV-ERBβ, luciferase expression is repressed. An antagonist like ARN5187 will relieve this repression, leading to an increase in luciferase activity.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM

  • Lipofectamine 2000

  • pCMV-REV-ERBβ expression vector

  • RevRE-luciferase reporter vector (e.g., pGL4 containing tandem RevRE sequences)

  • pRL-TK Renilla luciferase vector (for normalization)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Transfection:

    • For each well, prepare a DNA-lipid complex in Opti-MEM containing 100 ng of RevRE-luciferase reporter, 10 ng of pRL-TK, and 50 ng of pCMV-REV-ERBβ with Lipofectamine 2000, according to the manufacturer's instructions.

    • Incubate the complex for 20 minutes at room temperature.

    • Add the complex to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh DMEM containing 10% FBS.

  • Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound (e.g., from 0.1 to 100 μM). Include a vehicle control (DMSO).

  • Luciferase Assay: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold increase in luciferase activity against the log concentration of ARN5187 and fit the data to a dose-response curve to determine the EC50 value.

Endogenous Target Gene Expression Analysis by qPCR

This experiment validates the effect of the compound on the expression of known REV-ERBβ target genes in a relevant cell line.

Objective: To confirm that ARN5187 de-represses the transcription of endogenous REV-ERB target genes like BMAL1 and PER1.

Principle: Cells that endogenously express REV-ERBβ are treated with ARN5187. The mRNA levels of target genes are then quantified using quantitative real-time PCR (qPCR) to assess the effect of the compound on their transcription.

Materials:

  • A suitable cell line (e.g., HepG2, a human liver cancer cell line with a robust circadian clock)

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green qPCR Master Mix

  • Primers for target genes (BMAL1, PER1) and a housekeeping gene (GAPDH or ACTB)

  • Real-time PCR instrument

Protocol:

  • Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat the cells with ARN5187 at various concentrations (e.g., 10 μM, 20 μM) and a vehicle control for a specified time (e.g., 6 or 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions in triplicate for each target gene and the housekeeping gene using SYBR Green Master Mix and specific primers.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method.

By providing a clear comparison with existing modulators and detailed experimental frameworks, this guide aims to facilitate further research into the therapeutic potential of this compound and other REV-ERBβ antagonists.

References

A Comparative Guide to ARN5187 Trihydrochloride and Other Lysosomotropic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ARN5187 trihydrochloride with other well-established lysosomotropic agents, namely chloroquine (B1663885) and bafilomycin A1. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction to Lysosomotropic Agents

Lysosomotropic agents are compounds that preferentially accumulate in lysosomes, the acidic organelles responsible for cellular degradation and recycling. By concentrating in these compartments, these agents can alter lysosomal function, including raising the intralysosomal pH and inhibiting enzymatic activity. This disruption of lysosomal homeostasis has significant implications for various cellular processes, most notably autophagy, and is an area of active investigation in cancer research and other fields.

Overview of Compared Agents

  • This compound: A novel small molecule identified as a dual inhibitor of REV-ERBβ-mediated transcriptional regulation and autophagy.[1] It exhibits its effects through its lysosomotropic properties.[2][3]

  • Chloroquine: A well-known antimalarial drug that acts as a lysosomotropic agent by accumulating in lysosomes and increasing the luminal pH.[4][5] It is widely used as an inhibitor of autophagy.

  • Bafilomycin A1: A macrolide antibiotic that is a specific and potent inhibitor of the vacuolar H+-ATPase (V-ATPase).[6][7] By blocking the proton pump, it prevents the acidification of lysosomes and inhibits autophagy.[6][7]

Mechanism of Action

The primary mechanism by which these agents disrupt lysosomal function is through the elevation of lysosomal pH. However, they achieve this through distinct molecular interactions.

This compound is a weak base that becomes protonated and trapped within the acidic environment of the lysosome, leading to an increase in pH.[2][3] In addition to its lysosomotropic activity, ARN5187 also acts as an antagonist of REV-ERBβ, a nuclear receptor involved in regulating circadian rhythm and metabolism.[1] This dual activity makes it a unique tool for studying the interplay between these two pathways.

Chloroquine , also a weak base, readily diffuses across cellular membranes in its uncharged state. Once inside the acidic lysosome, it becomes protonated, which prevents its exit and leads to its accumulation.[4] This sequestration of protons results in a gradual increase in lysosomal pH.[4]

Bafilomycin A1 directly targets the V-ATPase, the proton pump responsible for maintaining the low pH of lysosomes.[6][7] By inhibiting this pump, it blocks the influx of protons into the lysosome, leading to a rapid and potent elevation of lysosomal pH.[6][7]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound, chloroquine, and bafilomycin A1.

CompoundCell LineIC50 (µM)EC50 (µM)Citation
This compound BT-47430.1423.5[2]
HMEC>100-[2]
Chloroquine Multiple Cell LinesVaries significantly depending on cell line and exposure time.-[8]
Bafilomycin A1 -Not typically characterized by IC50 for cytotoxicity in this context.--

Table 1: Comparative Cytotoxicity. IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values indicate the concentration of a drug that is required for 50% inhibition or effect in vitro.

CompoundEffect on AutophagyKey MarkersCitation
This compound Inhibition of autophagy formation and maturation.Increased α-LC3-II and α-p62[2]
Chloroquine Inhibition of autophagosome-lysosome fusion.Increased LC3-II[9]
Bafilomycin A1 Inhibition of autophagosome-lysosome fusion and degradation.Increased LC3-II[10]

Table 2: Effects on Autophagy. Autophagy inhibition is a common downstream effect of lysosomotropic agents. The accumulation of LC3-II and p62 are hallmark indicators of blocked autophagic flux.

Experimental Protocols

Cytotoxicity Assay:

Cell viability is assessed using assays such as the MTT or CellTiter-Glo Luminescent Cell Viability Assay.[11]

  • Seed cells in a 96-well plate at a predetermined density.

  • After cell attachment, treat with a serial dilution of the test compounds (this compound, chloroquine, or bafilomycin A1) for a specified duration (e.g., 48 or 72 hours).

  • Add the assay reagent (e.g., MTT reagent) to each well and incubate as per the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the IC50 or EC50 values by plotting the percentage of cell viability against the compound concentration.

Lysosomal pH Measurement (LysoSensor Assay):

The ratiometric fluorescent dye LysoSensor Yellow/Blue DND-160 can be used to measure lysosomal pH.[12]

  • Load cells with 1 µM LysoSensor Yellow/Blue DND-160 for 5 minutes at 37°C.

  • Wash the cells with fresh medium and treat with the test compounds at the desired concentrations.

  • Acquire fluorescence images using a fluorescence microscope with two different excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

  • Generate a calibration curve by treating cells with buffers of known pH in the presence of a protonophore (e.g., nigericin (B1684572) and monensin).

  • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths and determine the lysosomal pH from the calibration curve.

Western Blot for Autophagy Markers (LC3-II and p62):

  • Treat cells with the test compounds for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities and normalize to a loading control such as β-actin.

Visualizing the Pathways

To better understand the mechanisms of action and experimental workflows, the following diagrams have been generated using Graphviz.

Mechanism of Lysosomal pH Elevation cluster_Chloroquine Chloroquine cluster_BafilomycinA1 Bafilomycin A1 cluster_ARN5187 ARN5187 CQ Chloroquine (Weak Base) Lysosome Lysosome CQ->Lysosome Diffusion CQ_protonated Protonated Chloroquine pH_increase Lysosomal pH Increase CQ_protonated->pH_increase Lysosome->CQ_protonated Protonation in Acidic Environment ARN_protonated Protonated ARN5187 Lysosome->ARN_protonated Protonation in Acidic Environment BafA1 Bafilomycin A1 VATPase V-H+ ATPase BafA1->VATPase Inhibition VATPase->pH_increase Blocked Proton Pumping ARN ARN5187 (Weak Base) ARN->Lysosome Diffusion ARN_protonated->pH_increase

Caption: Mechanisms of lysosomal pH elevation by different agents.

Autophagy Inhibition Pathway Lysosomotropic_Agents ARN5187, Chloroquine, Bafilomycin A1 Lysosomal_pH_Increase Increased Lysosomal pH Lysosomotropic_Agents->Lysosomal_pH_Increase Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion Lysosomotropic_Agents->Autophagosome_Lysosome_Fusion Inhibition REV_ERB_Antagonism REV-ERBβ Antagonism (ARN5187 specific) Lysosomotropic_Agents->REV_ERB_Antagonism ARN5187 only Lysosomal_Enzyme_Inhibition Inhibition of Lysosomal Hydrolases Lysosomal_pH_Increase->Lysosomal_Enzyme_Inhibition Autophagic_Flux_Block Blocked Autophagic Flux Lysosomal_Enzyme_Inhibition->Autophagic_Flux_Block Autophagosome_Lysosome_Fusion->Autophagic_Flux_Block LC3II_p62_Accumulation Accumulation of LC3-II and p62 Autophagic_Flux_Block->LC3II_p62_Accumulation

Caption: Downstream effects of lysosomotropic agents on autophagy.

Experimental Workflow for Comparison start Cell Culture treatment Treat cells with ARN5187, Chloroquine, or Bafilomycin A1 start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity lysosomal_ph Lysosomal pH Measurement (LysoSensor) treatment->lysosomal_ph autophagy_markers Western Blot for LC3-II and p62 treatment->autophagy_markers data_analysis Data Analysis and Comparison cytotoxicity->data_analysis lysosomal_ph->data_analysis autophagy_markers->data_analysis

Caption: Workflow for comparing lysosomotropic agents.

Conclusion

This compound, chloroquine, and bafilomycin A1 are all effective lysosomotropic agents that inhibit autophagy, albeit through different primary mechanisms. ARN5187 stands out due to its dual activity as a lysosomotropic agent and a REV-ERBβ antagonist, offering a unique tool for dissecting complex cellular pathways. The choice of agent will depend on the specific research question, with bafilomycin A1 providing the most direct inhibition of the V-ATPase, chloroquine being a widely used and well-characterized autophagy inhibitor, and ARN5187 offering a novel approach to simultaneously modulate lysosomal function and nuclear receptor signaling. Researchers should carefully consider the data presented and the experimental protocols to make an informed decision for their studies.

References

A Comparative Analysis of ARN5187 and 3-Methyladenine in Autophagy Regulation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular research, the modulation of autophagy holds significant therapeutic potential across various disciplines, from oncology to neurodegenerative diseases. Autophagy, a catabolic process involving the lysosomal degradation of cellular components, is a critical mechanism for maintaining cellular homeostasis. Its dysregulation is implicated in numerous pathologies, making the study of its inhibitors a key focus for drug development. This guide provides a detailed comparative analysis of two prominent autophagy inhibitors: the well-established 3-methyladenine (B1666300) (3-MA) and the novel dual inhibitor, ARN5187. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data and experimental insights to inform the selection and application of these compounds in autophagy research.

Mechanism of Action: A Tale of Two Stages

The primary distinction between ARN5187 and 3-methyladenine lies in their respective points of intervention within the autophagy pathway.

3-Methyladenine (3-MA) is a widely recognized inhibitor of the early stages of autophagy. It primarily functions by inhibiting Class III phosphatidylinositol 3-kinases (PI3K), particularly Vps34.[1][2] This kinase is essential for the nucleation of the autophagosome, the double-membraned vesicle that sequesters cytoplasmic cargo. By blocking Vps34 activity, 3-MA prevents the formation of these initial autophagic vesicles.[2] Interestingly, 3-MA exhibits a context-dependent dual role; while it inhibits autophagy under starvation conditions, prolonged treatment in nutrient-rich conditions can paradoxically promote autophagy.[2]

ARN5187 , in contrast, acts as a late-stage autophagy inhibitor.[3][4][5] Its mechanism involves the disruption of lysosomal function, which consequently blocks the fusion of autophagosomes with lysosomes to form autolysosomes.[3][4][5] This blockade of the final degradation step leads to an accumulation of autophagosomes within the cell. Beyond its role in autophagy, ARN5187 is also an antagonist of the nuclear receptor REV-ERBβ, a key regulator of circadian rhythm and metabolism.[3][6][7] This dual-inhibitory function presents a unique pharmacological profile with potential for synergistic therapeutic effects, particularly in cancer.[3][6]

Quantitative Performance Analysis

The efficacy of autophagy inhibitors can be quantified by various parameters, including their half-maximal inhibitory concentration (IC50) or effective concentration (EC50). The following table summarizes available quantitative data for ARN5187 and 3-MA. It is important to note that these values can vary significantly depending on the cell line, experimental conditions, and the specific assay used.

CompoundTargetCell LineAssayParameterValueReference
ARN5187 CytotoxicityBT-474 (Breast Cancer)Cell ViabilityEC5023.5 µM[3]
CytotoxicityHEP-G2 (Liver Cancer)Cell ViabilityEC5014.4 µM[3]
CytotoxicityLNCaP (Prostate Cancer)Cell ViabilityEC5029.8 µM[3]
CytotoxicityHMEC (Normal Mammary Epithelial)Cell ViabilityEC50>100 µM[3]
Autophagy InhibitionBT-474 (Breast Cancer)LC3-II AccumulationEffective Conc.25-50 µM[3]
3-Methyladenine Autophagy InhibitionNRK (Normal Rat Kidney)GFP-LC3 PunctaIC501.21 mM[8]
Autophagy InhibitionHeLa (Cervical Cancer)LC3-II ConversionEffective Conc.5 mM[9]
Autophagy InhibitionMDA-MB 231 (Breast Cancer)LC3-II ConversionEffective Conc.5 mM[9]

Signaling Pathway Modulation

Both ARN5187 and 3-MA intersect with key signaling pathways that regulate autophagy, most notably the PI3K/Akt/mTOR pathway.

3-Methyladenine directly inhibits Class III PI3K, a crucial component for autophagosome nucleation. Furthermore, it can also inhibit Class I PI3K, which is upstream of the Akt/mTOR signaling cascade.[8] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation, and its activation typically suppresses autophagy.[10] By inhibiting Class I PI3K, 3-MA can lead to the downregulation of mTOR activity, which under certain conditions, can induce autophagy. This explains its paradoxical dual role.

ARN5187's interaction with the PI3K/Akt/mTOR pathway is less direct. Its primary known targets are REV-ERBβ and the lysosome. The disruption of lysosomal function can lead to cellular stress, which may indirectly impact signaling pathways that regulate autophagy. The antagonism of REV-ERBβ, a regulator of metabolism, could also influence cellular energy status and thereby affect mTOR signaling.[7]

Autophagy Signaling Pathway Comparative Signaling Pathways of 3-MA and ARN5187 in Autophagy cluster_upstream Upstream Signaling cluster_autophagy Autophagy Machinery cluster_inhibitors Inhibitors GrowthFactors Growth Factors / Nutrients PI3K_I Class I PI3K GrowthFactors->PI3K_I activates Akt Akt PI3K_I->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits PI3K_III Class III PI3K (Vps34) ULK1_complex->PI3K_III activates Nucleation Autophagosome Nucleation PI3K_III->Nucleation Elongation Autophagosome Elongation (LC3-II) Nucleation->Elongation Autophagosome Autophagosome Elongation->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome fusion Lysosome Lysosome Lysosome->Autolysosome fusion ThreeMA 3-Methyladenine ThreeMA->PI3K_I inhibits ThreeMA->PI3K_III inhibits ARN5187 ARN5187 ARN5187->Lysosome disrupts function ARN5187->Autolysosome blocks fusion

Caption: Signaling pathways affected by 3-MA and ARN5187.

Experimental Protocols

Accurate assessment of autophagy requires robust experimental methods. Below are detailed protocols for two key assays used to evaluate the effects of inhibitors like ARN5187 and 3-MA.

Western Blotting for LC3-II

This technique is used to quantify the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), which is an indicator of autophagosome formation.

Protocol:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with ARN5187, 3-MA, or vehicle control for the desired time. Include a positive control (e.g., starvation or rapamycin) and a negative control. For autophagic flux assessment, a set of wells should also be treated with a lysosomal inhibitor like bafilomycin A1 or chloroquine (B1663885) in the last few hours of the experiment.[11][12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel. The higher percentage gel is crucial for separating the LC3-I and LC3-II bands.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensity of LC3-II. An increase in LC3-II upon treatment with an inhibitor suggests an accumulation of autophagosomes.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-LC3) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (LC3-II Quantification) detection->analysis end End analysis->end Fluorescence_Microscopy_Workflow start Start: Cell Culture & Transfection (GFP-LC3) treatment Treatment with Inhibitors start->treatment fixation Fixation & Permeabilization treatment->fixation mounting Mounting on Slides fixation->mounting imaging Fluorescence Microscopy mounting->imaging quantification Quantification of GFP-LC3 Puncta imaging->quantification end End quantification->end

References

A Comparative Analysis of ARN5187 Trihydrochloride and Other REV-ERB Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the nuclear receptors REV-ERBα and REV-ERBβ represent promising therapeutic targets for a range of conditions, including metabolic diseases, inflammatory disorders, and cancer. As key regulators of the circadian clock and metabolism, the modulation of REV-ERB activity with small molecule antagonists has garnered significant interest. This guide provides a detailed comparison of ARN5187 trihydrochloride with other known REV-ERB antagonists, supported by available experimental data, detailed protocols for key assays, and visual diagrams of the relevant biological pathways and experimental workflows.

Quantitative Comparison of REV-ERB Antagonists

The following table summarizes the available quantitative data for this compound and other REV-ERB antagonists. It is important to note that the data are compiled from various studies and the experimental conditions may differ, which can influence the absolute values.

CompoundTarget(s)Assay TypeCell LinePotency (EC50/IC50)Citation
This compound REV-ERBβLuciferase Reporter AssayHEK-293EC50: 15 ± 3.2 μM[1]
REV-ERBβCytotoxicity AssayBT-474EC50: 23.5 µM[2]
SR8278 REV-ERBαLuciferase Reporter Assay (Transcriptional Repression Inhibition)HEK-293EC50: 0.47 μM[3][4]
REV-ERBαLuciferase Reporter Assay (Agonist Blockade)HEK-293IC50: 0.35 μM[4]
REV-ERBαFull-Length Bmal1 Reporter Assay-IC50: 2.3 μM[5]
BE7011 REV-ERBαCo-transfection Cell-Based Assay-Comparable potency to SR8278[6]
Bilirubin REV-ERBαGal4 Co-transfection and Bmal1 Luciferase Reporter Assays-Antagonist activity demonstrated[7]

Mechanism of Action: The REV-ERB Signaling Pathway

REV-ERBα and REV-ERBβ are transcriptional repressors that play a crucial role in the core feedback loop of the circadian clock. They exert their repressive function by binding to REV-ERB response elements (RevREs) or ROR response elements (ROREs) in the promoter regions of target genes, most notably BMAL1 (ARNTL). Upon binding to DNA, REV-ERB recruits a corepressor complex, which includes the Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3).[7] This complex leads to the deacetylation of histones, resulting in a condensed chromatin state and the repression of gene transcription.[7] REV-ERB antagonists, such as this compound, function by interfering with this process, thereby derepressing the expression of REV-ERB target genes.

REV_ERB_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer E_Box E-Box CLOCK_BMAL1->E_Box Binds REV_ERB_Gene REV-ERBα/β Gene E_Box->REV_ERB_Gene Activates Transcription REV_ERB_mRNA REV-ERBα/β mRNA REV_ERB_Gene->REV_ERB_mRNA Transcription REV_ERB_mRNA_cyto REV-ERBα/β mRNA REV_ERB_mRNA->REV_ERB_mRNA_cyto Export REV_ERB_Protein REV-ERBα/β Protein RORE RORE REV_ERB_Protein->RORE Binds NCoR_HDAC3 NCoR/HDAC3 Corepressor Complex REV_ERB_Protein->NCoR_HDAC3 Recruits BMAL1_Gene BMAL1 Gene RORE->BMAL1_Gene Histones Histones NCoR_HDAC3->Histones Deacetylates Repression Transcriptional Repression Histones->Repression Antagonist REV-ERB Antagonist (e.g., ARN5187) Antagonist->REV_ERB_Protein Inhibits REV_ERB_Protein_cyto REV-ERBα/β Protein REV_ERB_mRNA_cyto->REV_ERB_Protein_cyto Translation REV_ERB_Protein_cyto->REV_ERB_Protein Import

REV-ERB Signaling Pathway

Experimental Protocols

REV-ERB Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to antagonize REV-ERB-mediated transcriptional repression.

a. Principle: HEK-293 cells are co-transfected with a plasmid expressing REV-ERB and a reporter plasmid containing a luciferase gene under the control of a promoter with REV-ERB binding sites (e.g., Bmal1 promoter). In the presence of an agonist (or endogenous heme), REV-ERB represses luciferase expression. An antagonist will relieve this repression, leading to an increase in luciferase activity, which is measured as luminescence.

b. Materials:

  • HEK-293 cells

  • DMEM with 10% FBS and antibiotics

  • Expression plasmid for REV-ERBα or REV-ERBβ

  • Luciferase reporter plasmid with a REV-ERB-responsive promoter (e.g., pGL3-Bmal1-Luc)

  • Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Test compounds (this compound, SR8278, etc.) dissolved in DMSO

  • Dual-luciferase reporter assay system

  • Luminometer

c. Protocol:

  • Cell Seeding: Seed HEK-293 cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the REV-ERB expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control antagonist if available.

  • Incubation: Incubate the cells with the compounds for 24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

REV-ERB and NCoR Interaction Assay (e.g., Co-Immunoprecipitation)

This assay determines the effect of a compound on the interaction between REV-ERB and its corepressor, NCoR.

a. Principle: Cells are treated with the test compound, and then REV-ERB is immunoprecipitated from the cell lysate. The immunoprecipitated complex is then analyzed by Western blotting to detect the presence of NCoR. An antagonist is expected to disrupt the interaction between REV-ERB and NCoR.

b. Materials:

  • Cells endogenously or exogenously expressing REV-ERBα/β

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody against REV-ERBα or REV-ERBβ for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Antibody against NCoR for Western blotting

  • Secondary antibody conjugated to HRP

  • ECL Western blotting detection reagents

c. Protocol:

  • Cell Treatment: Culture cells to 80-90% confluency and treat with the test compound or vehicle for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with the anti-REV-ERB antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the anti-NCoR antibody, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an ECL detection system. A decrease in the NCoR band in the immunoprecipitated sample from compound-treated cells compared to the vehicle control indicates that the compound disrupts the REV-ERB-NCoR interaction.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of REV-ERB antagonists.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization HTS High-Throughput Screening (e.g., Luciferase Reporter Assay) Dose_Response Dose-Response & EC50/IC50 Determination HTS->Dose_Response Hits CoIP Co-Immunoprecipitation (REV-ERB-NCoR Interaction) Dose_Response->CoIP Target_Gene Target Gene Expression Analysis (qPCR for BMAL1, etc.) Dose_Response->Target_Gene SAR Structure-Activity Relationship (SAR) Studies CoIP->SAR Target_Gene->SAR In_Vivo In Vivo Efficacy & Pharmacokinetic Studies SAR->In_Vivo

Workflow for REV-ERB Antagonist Discovery

Conclusion

This compound is a dual inhibitor of REV-ERBβ-mediated transcription and autophagy.[2] When compared to other known REV-ERB antagonists like SR8278, ARN5187 exhibits a lower potency in terms of its direct effect on REV-ERB transcriptional activity. SR8278 is a more potent and specific REV-ERBα antagonist.[3][4] The discovery of novel antagonists such as BE7011 suggests a continuing effort to develop more potent and pharmacokinetically favorable REV-ERB modulators. The choice of antagonist for research or therapeutic development will depend on the specific application, desired potency, and isoform selectivity. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and comparison of these and future REV-ERB antagonists.

References

A Head-to-Head Comparison of Androgen Receptor Targeting: Enzalutamide vs. Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The androgen receptor (AR) is a critical driver of prostate cancer progression, making it a key therapeutic target. This guide provides an objective comparison of two major strategies for inhibiting AR function: pharmacological inhibition with the second-generation antiandrogen, Enzalutamide, and genetic knockdown using RNA interference (siRNA/shRNA). We present supporting experimental data, detailed protocols, and visual workflows to help researchers make informed decisions for their pre-clinical studies.

Mechanism of Action: A Tale of Two Approaches

Enzalutamide is a potent, non-steroidal AR inhibitor that targets multiple stages of the AR signaling pathway. It competitively binds to the ligand-binding domain of the AR, preventing androgen binding. Furthermore, it inhibits the nuclear translocation of the AR and its subsequent binding to DNA, thereby blocking the transcription of AR target genes.[1][2][3]

In contrast, genetic knockdown via siRNA (small interfering RNA) or shRNA (short hairpin RNA) targets the AR at the mRNA level. These RNA molecules are designed to be complementary to the AR mRNA sequence, leading to its degradation through the RNA-induced silencing complex (RISC). This effectively prevents the translation of the AR protein, leading to a reduction in total AR levels within the cell.[4]

Quantitative Comparison of Efficacy

The following tables summarize the quantitative effects of Enzalutamide and AR genetic knockdown on key parameters in prostate cancer cell lines.

Table 1: In Vitro Efficacy of Enzalutamide on Prostate Cancer Cell Lines

Cell LineIC50 (µM)Assay TypeReference
LNCaP0.16Competition Binding[5]
LNCaP~1Cell Viability[6]
22RV1~20Cell Viability (CTG Assay)[7]
PC-3>50Cell Viability (Crystal Violet)[8]
DU-145>50Cell Viability (Crystal Violet)[8]

Table 2: Efficacy of AR Genetic Knockdown in Prostate Cancer Cell Lines

Cell LineMethod% AR mRNA Knockdown% Reduction in Cell Viability/GrowthReference
LNCaPsiRNANot SpecifiedMarked growth inhibition[4]
C4-2siRNA~70-80%Significant reduction[9]
HaCaTsiRNA (AR-27)~70.9%Not Specified[10]
A549asiRNADose-dependent (>50% protein reduction)Not Specified[11][12]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental approaches, the following diagrams are provided.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP AR-HSP Complex Androgen->AR-HSP Binds & displaces HSP AR AR AR->AR-HSP Binding AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP HSP->AR-HSP AR-HSP->AR Active AR Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Androgen Binding Enzalutamide->AR Inhibits Nuclear Translocation siRNA siRNA AR_mRNA AR mRNA siRNA->AR_mRNA Degrades AR_mRNA->AR Translation ARE Androgen Response Element (DNA) AR_dimer->ARE Binds AR_dimer->ARE Inhibited by Enzalutamide Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activates

Caption: Androgen Receptor (AR) Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_enzalutamide Enzalutamide Arm cluster_siRNA siRNA Knockdown Arm cluster_analysis Downstream Analysis Seed_Cells Seed Prostate Cancer Cells (e.g., LNCaP, C4-2) Treatment Incubate for 24h Seed_Cells->Treatment Enza_Treatment Treat with Enzalutamide (e.g., 1-20 µM) Treatment->Enza_Treatment siRNA_Transfection Transfect with AR siRNA (e.g., 10-50 nM) Treatment->siRNA_Transfection Incubate_Enza Incubate for 24-72h Enza_Treatment->Incubate_Enza Cell_Viability Cell Viability Assay (MTT, CTG) Incubate_Enza->Cell_Viability Western_Blot Western Blot (AR, PSA, PARP) Incubate_Enza->Western_Blot qPCR RT-qPCR (AR, PSA mRNA) Incubate_Enza->qPCR Incubate_siRNA Incubate for 24-72h siRNA_Transfection->Incubate_siRNA Incubate_siRNA->Cell_Viability Incubate_siRNA->Western_Blot Incubate_siRNA->qPCR

References

Assessing the Specificity of ARN5187 Trihydrochloride for REV-ERBβ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ARN5187 trihydrochloride's activity on the nuclear receptor REV-ERBβ against other known REV-ERB modulators. The following sections present quantitative data, experimental methodologies, and an overview of the relevant signaling pathways to aid in the objective assessment of ARN5187's specificity and utility in research and development.

Executive Summary

This compound is a dual inhibitor of the nuclear receptor REV-ERB and the cellular process of autophagy.[1][2] While initially identified as a REV-ERBβ ligand, experimental evidence indicates that ARN5187 is not selective for REV-ERBβ over its isoform, REV-ERBα.[1] This guide compares the non-selective antagonistic activity of ARN5187 with the isoform-selective antagonist SR8278 and the dual agonists SR9009 and SR9011 to provide a comprehensive understanding of its pharmacological profile.

Comparative Analysis of REV-ERB Modulators

The following table summarizes the quantitative data for this compound and other relevant REV-ERB modulators.

CompoundTarget(s)ActivityEC50/IC50/KiSelectivity
This compound REV-ERBβ / REV-ERBα / AutophagyAntagonist / InhibitorEC50: 15 ± 3.2 μM (REV-ERBβ antagonism)[1]Not selective for REV-ERBβ over REV-ERBα[1]
SR8278 REV-ERBαAntagonistEC50: 0.47 μM (REV-ERBα antagonism)[3]Selective for REV-ERBα
SR9009 REV-ERBα / REV-ERBβAgonistIC50: 790 nM (REV-ERBα), 560 nM (REV-ERBβ)[3]Dual agonist
SR9011 REV-ERBα / REV-ERBβAgonistIC50: 790 nM (REV-ERBα), 560 nM (REV-ERBβ)[3]Dual agonist

Experimental Protocols

The determination of the activity and specificity of compounds like ARN5187 typically involves the following key experimental methodologies:

Luciferase Reporter Gene Assay

This cell-based assay is commonly used to assess the functional activity of nuclear receptor modulators.

Objective: To measure the ability of a compound to either enhance or inhibit the transcriptional repression mediated by REV-ERB.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and then co-transfected with several plasmids:

    • An expression vector for the REV-ERB receptor (either REV-ERBα or REV-ERBβ).

    • A reporter plasmid containing a luciferase gene under the control of a REV-ERB response element (RevRE).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound (e.g., ARN5187).

  • Luciferase Activity Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. For an antagonist like ARN5187, an increase in luciferase activity indicates a relief of REV-ERB-mediated repression. The data is then plotted against the compound concentration to determine the EC50 value, which is the concentration at which the compound elicits 50% of its maximal effect.[1]

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To quantify the affinity (typically as a Ki or Kd value) of a test compound for REV-ERBα and REV-ERBβ.

Methodology:

  • Receptor Preparation: The ligand-binding domain (LBD) of REV-ERBα or REV-ERBβ is expressed and purified.

  • Assay Setup: The purified receptor is incubated with a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound.

  • Separation and Detection: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. The amount of bound radioactivity is then quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The IC50 is then converted to a Ki (inhibition constant) value, which represents the binding affinity of the test compound for the receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the REV-ERB signaling pathway and a typical experimental workflow for assessing compound activity.

REV_ERB_Signaling_Pathway cluster_nucleus Nucleus cluster_compounds Pharmacological Intervention CLOCK_BMAL1 CLOCK/BMAL1 Heterodimer RORE RORE CLOCK_BMAL1->RORE Binds & Activates REV_ERB REV-ERBα/β REV_ERB->RORE Binds & Represses NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REV_ERB->NCoR_HDAC3 Recruits ROR RORα/γ ROR->RORE Binds & Activates Target_Genes Target Genes (e.g., Bmal1, Npas2) RORE->Target_Genes Regulates Transcription NCoR_HDAC3->RORE Mediates Repression ARN5187 ARN5187 ARN5187->REV_ERB Antagonizes Agonist Agonists (SR9009/SR9011) Agonist->REV_ERB Activates

Caption: REV-ERB Signaling Pathway and Pharmacological Modulation.

Experimental_Workflow cluster_cell_based Cell-Based Functional Assay cluster_biochemical Biochemical Binding Assay cluster_specificity Specificity Assessment A1 Transfect HEK293 cells with REV-ERBβ and Luciferase Reporter A2 Treat cells with ARN5187 (various concentrations) A1->A2 A3 Measure Luciferase Activity A2->A3 A4 Determine EC50 for Antagonism A3->A4 C1 Repeat Assays with REV-ERBα A4->C1 B1 Incubate purified REV-ERBβ LBD with Radioligand and ARN5187 B2 Separate Bound from Unbound Ligand B1->B2 B3 Quantify Radioactivity B2->B3 B4 Determine IC50 and calculate Ki B3->B4 B4->C1 C2 Compare Activity/Affinity (REV-ERBβ vs. REV-ERBα) C1->C2 C3 Assess Off-Target Effects (e.g., Autophagy Inhibition) C2->C3

Caption: Experimental Workflow for Characterizing ARN5187 Activity.

Discussion and Conclusion

The available data indicates that this compound is a non-selective antagonist of both REV-ERBα and REV-ERBβ. Its reported EC50 of 15 ± 3.2 μM for REV-ERBβ antagonism positions it as a moderately potent tool compound for in vitro studies.[1] However, its lack of isoform specificity is a critical consideration for researchers aiming to dissect the distinct roles of REV-ERBα and REV-ERBβ.

For studies requiring selective inhibition of REV-ERBα, SR8278 presents a more suitable alternative. Conversely, when dual agonism of both REV-ERB isoforms is desired, SR9009 and SR9011 are well-characterized options.

A notable feature of ARN5187 is its dual activity as a REV-ERB antagonist and an autophagy inhibitor.[1][2] This polypharmacology could be advantageous in certain therapeutic contexts, such as oncology, where targeting both pathways may offer synergistic effects. However, for researchers focused solely on the REV-ERB system, this off-target activity represents a potential confounding factor that must be carefully controlled for in experimental designs.

References

Apalutamide (ARN5187): A Comparative Review of Efficacy in Prostate and Bladder Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apalutamide (B1683753) (formerly ARN-5187), a potent, next-generation non-steroidal antiandrogen, has demonstrated significant clinical efficacy in the treatment of prostate cancer. Its therapeutic potential is also being explored in other malignancies, with preclinical data emerging for bladder cancer. This guide provides an objective comparison of apalutamide's performance in these cancers, supported by experimental data and detailed methodologies.

Mechanism of Action

Apalutamide functions as a competitive androgen receptor (AR) inhibitor. It binds to the ligand-binding domain of the AR with high affinity, preventing androgen-mediated receptor activation. This blockade inhibits the nuclear translocation of the AR, its binding to androgen response elements on DNA, and subsequent transcription of AR target genes. This multi-faceted inhibition of the AR signaling pathway ultimately leads to decreased tumor cell proliferation and increased apoptosis.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP Complex AR-HSP Complex Androgen->AR-HSP Complex Binds to AR AR Androgen Receptor (AR) HSP Heat Shock Proteins Activated AR Activated AR AR-HSP Complex->Activated AR HSP Dissociation ARE Androgen Response Element (ARE) Activated AR->ARE Nuclear Translocation and DNA Binding Activated AR->ARE Inhibits Nuclear Translocation Apalutamide Apalutamide (ARN5187) Apalutamide->AR-HSP Complex Inhibits Androgen Binding Gene Transcription Target Gene Transcription ARE->Gene Transcription ARE->Gene Transcription Inhibits DNA Binding Tumor Growth Tumor Cell Proliferation Gene Transcription->Tumor Growth

Figure 1: Apalutamide's Mechanism of Action in Inhibiting Androgen Receptor Signaling.

Efficacy in Prostate Cancer

Apalutamide has been extensively studied in two pivotal Phase 3 clinical trials, SPARTAN and TITAN, demonstrating its efficacy in both non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).

SPARTAN Trial: Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)

The SPARTAN trial evaluated the efficacy and safety of apalutamide in men with nmCRPC who were at high risk for developing metastases.

Key Efficacy Endpoints from the SPARTAN Trial

EndpointApalutamide + ADT (n=806)Placebo + ADT (n=401)Hazard Ratio (95% CI)p-value
Metastasis-Free Survival (MFS) 40.5 months16.2 months0.28 (0.23-0.35)<0.001
Overall Survival (OS) 73.9 months59.9 months0.78 (0.64-0.96)0.0161
Time to Symptomatic Progression Not ReachedNot Reached0.45 (0.32-0.63)<0.001
Progression-Free Survival 2 (PFS2) 55.6 months41.2 months0.55 (0.46-0.66)<0.0001
Time to PSA Progression 40.5 months3.7 months0.07 (0.06-0.09)<0.0001

ADT = Androgen Deprivation Therapy; CI = Confidence Interval; PSA = Prostate-Specific Antigen

TITAN Trial: Metastatic Castration-Sensitive Prostate Cancer (mCSPC)

The TITAN trial assessed the efficacy of apalutamide in combination with androgen deprivation therapy (ADT) in patients with mCSPC.

Key Efficacy Endpoints from the TITAN Trial

EndpointApalutamide + ADT (n=525)Placebo + ADT (n=527)Hazard Ratio (95% CI)p-value
Overall Survival (OS) at 24 months 82.4%73.5%0.67 (0.51-0.89)0.005
Final OS Analysis (Median Follow-up 44 mo) Not Reached52.2 months0.65 (0.53-0.79)<0.0001
Radiographic Progression-Free Survival (rPFS) at 24 months 68.2%47.5%0.48 (0.39-0.60)<0.001
PSA Response (≥50% decline) 68%29%-<0.001
Comparison with Enzalutamide (B1683756) in Prostate Cancer

While direct head-to-head randomized controlled trials are lacking, real-world evidence suggests comparable efficacy between apalutamide and another second-generation AR inhibitor, enzalutamide, in nmCRPC. However, in the mCSPC setting, some real-world studies have indicated a potential overall survival benefit for apalutamide.[1][2][3][4][5]

Real-World Overall Survival Comparison in mCSPC (24 Months) [5]

TreatmentNumber of Patients24-Month OS RateHazard Ratio (95% CI)p-value
Apalutamide 181087.6%0.77 (0.62-0.96)<0.019
Enzalutamide 190984.6%

Efficacy in Bladder Cancer (Preclinical Data)

The investigation of apalutamide in bladder cancer is in its early stages, with promising preclinical data from a carcinogen-induced rat model.

A study utilizing a N-butyl-N-(4-hydroxyl)-nitrosamine (BBN)-induced rat bladder tumor model demonstrated that apalutamide treatment led to a significant reduction in tumor growth and progression.[6][7]

Key Findings from Preclinical Bladder Cancer Study [6]

ParameterControl (BBN only)Apalutamide (7.5, 15, 30 mg/kg)
Bladder Weight Reduction (Tumor Growth Inhibition) -54% - 65% reduction (p<0.05)
Incidence of Large Tumors (≥200mg) High30% - 50% decrease (p<0.05)
Histopathological Progression Papillomas, NMIBC, MIBCSignificant decrease in all stages (p<0.01 to p<0.0001)
Proliferation Markers (Ki67, Cyclin D1) HighReduced expression

NMIBC = Non-Muscle Invasive Bladder Cancer; MIBC = Muscle Invasive Bladder Cancer

These preclinical findings suggest that androgen receptor signaling is a promising therapeutic target in bladder cancer and warrant further investigation of apalutamide in clinical trials.[6] A Phase I trial is currently evaluating the effects of apalutamide on EGFR expression in patients with non-muscle invasive bladder cancer.[7][8][9]

Efficacy in Other Cancers

Currently, there is a lack of published clinical or substantial preclinical data on the efficacy of apalutamide in other major cancer types such as breast cancer, hepatocellular carcinoma, glioblastoma, or pancreatic cancer. The therapeutic potential of targeting the androgen receptor in these cancers with apalutamide remains an area for future research.

Experimental Protocols

SPARTAN Trial (NCT01946204) - nmCRPC
  • Study Design: Phase 3, multicenter, double-blind, placebo-controlled, randomized trial.

  • Patient Population: Men with nmCRPC and a prostate-specific antigen doubling time (PSADT) of 10 months or less.

  • Intervention: Patients were randomized 2:1 to receive either apalutamide (240 mg once daily) or placebo, in combination with continuous ADT.

  • Primary Endpoint: Metastasis-free survival (MFS), defined as the time from randomization to the first detection of distant metastasis on imaging or death from any cause.

  • Key Secondary Endpoints: Time to metastasis, progression-free survival (PFS), time to symptomatic progression, and overall survival (OS).

Patient Screening Screening: nmCRPC patients PSADT ≤ 10 months Randomization Randomization (2:1) Patient Screening->Randomization Apalutamide Arm Apalutamide (240 mg/day) + ADT Randomization->Apalutamide Arm Placebo Arm Placebo + ADT Randomization->Placebo Arm Follow-up Follow-up for MFS, OS, etc. Apalutamide Arm->Follow-up Placebo Arm->Follow-up

Figure 2: SPARTAN Trial Workflow.

TITAN Trial (NCT02489318) - mCSPC
  • Study Design: Phase 3, multinational, randomized, double-blind, placebo-controlled trial.[10]

  • Patient Population: Men with mCSPC, irrespective of the extent of their disease or prior treatment with docetaxel.[10]

  • Intervention: Patients were randomized 1:1 to receive either apalutamide (240 mg once daily) or placebo, in addition to continuous ADT.[10]

  • Co-Primary Endpoints: Overall survival (OS) and radiographic progression-free survival (rPFS).[10]

  • Key Secondary Endpoints: Time to cytotoxic chemotherapy, time to pain progression, and time to chronic opioid use.[10]

Patient Screening Screening: mCSPC patients Randomization Randomization (1:1) Patient Screening->Randomization Apalutamide Arm Apalutamide (240 mg/day) + ADT Randomization->Apalutamide Arm Placebo Arm Placebo + ADT Randomization->Placebo Arm Follow-up Follow-up for OS, rPFS, etc. Apalutamide Arm->Follow-up Placebo Arm->Follow-up

Figure 3: TITAN Trial Workflow.

Preclinical Bladder Cancer Study
  • Animal Model: Male and female Fischer rats.[6]

  • Tumor Induction: Administration of N-butyl-N-(4-hydroxyl)-nitrosamine (BBN) via oral gavage (150 mg/dose, twice weekly for 8 weeks).[6]

  • Intervention: Following BBN treatment, rats received apalutamide by oral gavage (0, 7.5, 15, or 30 mg/kg body weight, 5 days a week) until termination.[6]

  • Assessment: Bladder tumors were assessed at 40 and 50 weeks of age for males and females, respectively. Endpoints included bladder weight, tumor incidence and size, and histopathological analysis.[6]

Start 7-week-old Fischer Rats BBN BBN Induction (8 weeks) Start->BBN Treatment Apalutamide Treatment (0, 7.5, 15, 30 mg/kg) 5 days/week BBN->Treatment Assessment Tumor Assessment (40-50 weeks) Treatment->Assessment End Data Analysis Assessment->End

Figure 4: Preclinical Bladder Cancer Study Workflow.

Conclusion

Apalutamide (ARN5187) is a well-established, effective treatment for both non-metastatic and metastatic castration-sensitive prostate cancer, significantly improving survival and delaying disease progression. Its mechanism as a potent androgen receptor inhibitor provides a strong rationale for its use in this androgen-driven disease. Emerging preclinical data in bladder cancer are promising and suggest a potential new therapeutic avenue for apalutamide. However, further research, including robust clinical trials, is necessary to confirm its efficacy in bladder cancer and to explore its potential in other malignancies where the androgen receptor signaling pathway may play a role.

References

Safety Operating Guide

Personal protective equipment for handling ARN5187 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling ARN5187 trihydrochloride. Adherence to these procedures is essential for ensuring laboratory safety.

This compound is a chemical compound intended for laboratory research use.[1] It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye & Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Protects against splashes and dust that can cause serious eye irritation.[1]
Skin & Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact which can cause irritation.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[1]Protects against inhalation of dust or aerosols which may cause respiratory tract irritation.[1]
Protective Clothing A standard laboratory coat should be worn.Provides a barrier against accidental skin contact.

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Handling:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

    • Wash hands thoroughly after handling.[1]

    • Use only outdoors or in a well-ventilated area.[1]

    • Avoid contact with skin and eyes.[1]

  • Storage:

    • Store in a well-ventilated place.[1]

    • Keep the container tightly closed.[1]

    • Store in a locked-up location.[1]

    • Recommended storage temperature is 4°C, sealed.[1]

Emergency Procedures: First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Procedure
If on Skin Wash with plenty of soap and water.[1] Take off contaminated clothing and wash it before reuse.[1]
If Inhaled Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If breathing is difficult, trained personnel may administer oxygen.[2]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
If Swallowed Get medical attention immediately.[2]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed.

  • Spill Containment:

    • Use full personal protective equipment.[1]

    • Evacuate personnel to safe areas.[1]

    • Ensure adequate ventilation.[1]

    • Prevent further leakage or spillage if safe to do so.[1]

    • Absorb solutions with a liquid-binding material (e.g., diatomite).[1]

    • Decontaminate surfaces by scrubbing with alcohol.[1]

  • Disposal:

    • Dispose of the substance and its container in accordance with local, state, and federal regulations.[1] Do not let the product enter drains.[3]

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE: - Safety Glasses - Lab Coat - Gloves A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Weigh/Measure ARN5187 Trihydrochloride C->D Proceed with Caution E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Dispose of Waste in Accordance with Local Regulations F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I J Spill L Follow Spill Containment Protocol J->L K Exposure M Follow First Aid Measures K->M

Caption: Workflow for the safe handling of this compound.

References

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ARN5187 trihydrochloride

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